Esuprone
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
91406-11-0 |
|---|---|
Molecular Formula |
C13H14O5S |
Molecular Weight |
282.31 g/mol |
IUPAC Name |
(3,4-dimethyl-2-oxochromen-7-yl) ethanesulfonate |
InChI |
InChI=1S/C13H14O5S/c1-4-19(15,16)18-10-5-6-11-8(2)9(3)13(14)17-12(11)7-10/h5-7H,4H2,1-3H3 |
InChI Key |
CHDGAVDQRSPBTA-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)OC1=CC2=C(C=C1)C(=C(C(=O)O2)C)C |
Appearance |
Solid powder |
Other CAS No. |
91406-11-0 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
7-hydroxy-3,4-dimethylcoumarin ethanesulfonate esuprone |
Origin of Product |
United States |
Foundational & Exploratory
Esuprone's Mechanism of Action: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Esuprone is a potent and selective inhibitor of monoamine oxidase A (MAO-A), a critical enzyme in the metabolism of monoamine neurotransmitters. This guide provides a comprehensive overview of the mechanism of action of this compound, detailing its biochemical activity, in vivo effects on its target, and the downstream consequences on neurotransmitter systems. The information is supported by quantitative data, detailed experimental methodologies, and visual representations of key pathways and processes.
Core Mechanism: Selective Inhibition of Monoamine Oxidase A
This compound's primary pharmacological action is the selective inhibition of monoamine oxidase A (MAO-A). MAO-A is a mitochondrial enzyme responsible for the oxidative deamination of key neurotransmitters, including serotonin, norepinephrine, and dopamine. By inhibiting MAO-A, this compound effectively increases the synaptic availability of these neurotransmitters, which is believed to be the basis for its therapeutic effects in neurological and psychiatric disorders.
In Vitro Potency
This compound demonstrates high potency for MAO-A, with a reported half-maximal inhibitory concentration (IC50) of 7.3 nM [1]. This value indicates that a low nanomolar concentration of this compound is sufficient to inhibit 50% of MAO-A activity in vitro.
Table 1: In Vitro Inhibitory Potency of this compound
| Target | IC50 (nM) |
| MAO-A | 7.3 |
| MAO-B | Data not available |
Note: A specific IC50 value for this compound against MAO-B is not currently available in the reviewed literature, though it is characterized as a selective MAO-A inhibitor.
Experimental Protocol: Determination of MAO-A Inhibition (General Method)
While the specific protocol for determining the IC50 of this compound is not detailed in the available literature, a general experimental workflow for assessing MAO-A inhibition in vitro is as follows:
Caption: General workflow for an in vitro MAO-A inhibition assay.
Detailed Methodology:
-
Enzyme Preparation: A source of MAO-A, such as human recombinant enzyme or a mitochondrial fraction from tissue homogenates (e.g., liver, brain), is prepared in a suitable buffer (e.g., potassium phosphate buffer, pH 7.4).
-
Substrate and Inhibitor Preparation: A stock solution of a specific MAO-A substrate (e.g., kynuramine or radiolabeled serotonin) is prepared. Serial dilutions of this compound are also prepared to generate a concentration-response curve.
-
Incubation: The enzyme preparation is pre-incubated with varying concentrations of this compound for a defined period at 37°C.
-
Reaction Initiation and Termination: The enzymatic reaction is initiated by the addition of the substrate. The reaction is allowed to proceed for a specific time and then terminated, often by the addition of a strong acid or base.
-
Detection: The amount of product formed is quantified using a suitable detection method. For kynuramine, the formation of 4-hydroxyquinoline can be measured spectrophotometrically or fluorometrically. For radiolabeled substrates, the amount of radiolabeled product is measured by liquid scintillation counting.
-
Data Analysis: The percentage of inhibition at each this compound concentration is calculated relative to a control without the inhibitor. The IC50 value is then determined by fitting the concentration-response data to a sigmoidal dose-response curve.
In Vivo Target Engagement: Human Brain Studies
The inhibitory effect of this compound on MAO-A has been confirmed in the human brain using Positron Emission Tomography (PET).
Clinical PET Study
A randomized, double-blind, placebo-controlled study by Bergström and colleagues investigated the in vivo binding of this compound to MAO-A in healthy male volunteers[2].
Table 2: Summary of the this compound PET Study
| Parameter | Details |
| Study Design | Randomized, double-blind, placebo-controlled |
| Participants | 16 healthy male volunteers |
| This compound Dose | 800 mg daily for 7 days |
| PET Ligand | [11C]harmine (a high-affinity MAO-A ligand) |
| Primary Outcome | Change in [11C]harmine binding to brain MAO-A |
| Key Finding | Marked reduction in [11C]harmine binding after this compound treatment, indicating significant MAO-A occupancy. |
| This compound Half-life | Approximately 4 hours |
Experimental Protocol: In Vivo MAO-A Occupancy Measurement by PET
Caption: Workflow for the clinical PET study of this compound.
Detailed Methodology:
-
Participant Recruitment: Healthy volunteers are recruited and screened for eligibility.
-
Baseline PET Scan: A baseline PET scan is performed on each participant using the radioligand [11C]harmine to measure the baseline level of MAO-A in the brain.
-
Drug Administration: Participants are randomized to receive either this compound (800 mg daily) or a placebo for a period of 7 days[2].
-
Post-treatment PET Scans: PET scans are repeated at various time points after the treatment period to measure the change in [11C]harmine binding. In the study by Bergström et al., scans were conducted 23 hours after the last dose on day 6, and 4 and 8 hours after the morning dose on day 7[2].
-
Data Analysis: The PET data is analyzed to quantify the binding potential of [11C]harmine in different brain regions. The percentage of MAO-A occupancy by this compound is calculated by comparing the binding potential before and after treatment.
Downstream Signaling Pathways
The inhibition of MAO-A by this compound leads to a cascade of neurochemical changes, primarily the increased availability of monoamine neurotransmitters.
Caption: Signaling pathway affected by this compound.
By preventing the breakdown of serotonin, norepinephrine, and dopamine, this compound increases their concentrations in the synaptic cleft. This leads to enhanced activation of postsynaptic receptors, which is thought to mediate the therapeutic effects of the drug in conditions associated with monoamine deficiencies.
Conclusion
This compound is a potent and selective inhibitor of MAO-A. Its mechanism of action is well-characterized, involving direct inhibition of the enzyme, leading to increased levels of key monoamine neurotransmitters in the brain. This has been demonstrated through in vitro assays and confirmed in vivo in human subjects using PET imaging. The downstream effects on neurotransmitter signaling pathways are the basis for its potential therapeutic applications. Further research to quantify its selectivity over MAO-B and to directly measure the in vivo changes in neurotransmitter levels following its administration would provide a more complete understanding of its pharmacological profile.
References
Esuprone: A Technical Guide to a Selective MAO-A Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Esuprone is a potent and selective inhibitor of monoamine oxidase A (MAO-A), an enzyme pivotal in the catabolism of key neurotransmitters. This technical guide provides a comprehensive overview of this compound, focusing on its inhibitory activity, experimental validation, and the underlying molecular pathways. Detailed methodologies for key in vitro and in vivo experiments are presented to facilitate reproducibility and further investigation. Quantitative data are summarized for comparative analysis, and signaling pathways are visualized to elucidate the mechanisms of action and downstream effects of MAO-A inhibition by this compound.
Introduction to this compound and MAO-A Inhibition
Monoamine oxidase A (MAO-A) is a mitochondrial enzyme that plays a crucial role in the degradation of monoamine neurotransmitters, including serotonin, norepinephrine, and dopamine.[1][2] Inhibition of MAO-A increases the synaptic availability of these neurotransmitters, a mechanism that has been successfully targeted for the treatment of depression and other neurological disorders.[1] this compound has emerged as a brain-penetrant and orally active selective inhibitor of MAO-A, demonstrating potential therapeutic applications.[3] This guide delves into the technical details of this compound's pharmacological profile.
Quantitative Inhibitory Activity
This compound exhibits high-affinity binding and potent inhibition of MAO-A. The following table summarizes the available quantitative data on its inhibitory activity. It is important to note that while this compound is characterized as a selective MAO-A inhibitor, specific quantitative data for its inhibitory activity against MAO-B from the reviewed literature is not available, which precludes the calculation of a precise selectivity index.
| Inhibitor | Target | IC50 (nM) | Species | Assay Method | Reference |
| This compound | MAO-A | 7.3 | Not Specified | Not Specified | [3] |
| This compound | MAO-B | Not Available | Not Specified | Not Specified |
IC50: Half-maximal inhibitory concentration.
Experimental Protocols
In Vitro MAO-A Inhibition Assay
This protocol outlines a general method for determining the in vitro inhibitory activity of compounds against MAO-A using kynuramine as a substrate.[4][5][6]
Objective: To determine the IC50 value of this compound for MAO-A.
Materials:
-
Recombinant human MAO-A enzyme
-
Kynuramine (substrate)
-
This compound (test compound)
-
Clorgyline (positive control MAO-A inhibitor)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
DMSO (for dissolving compounds)
-
96-well microplates (black plates for fluorescence)
-
Spectrofluorometer or spectrophotometer
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound and clorgyline in DMSO. Serially dilute the stock solutions to obtain a range of test concentrations.
-
Reaction Mixture Preparation: In each well of the microplate, add the following in order:
-
Phosphate buffer
-
Test compound (this compound) or control (clorgyline/vehicle)
-
Recombinant human MAO-A enzyme
-
-
Pre-incubation: Incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Add kynuramine solution to each well to initiate the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
Reaction Termination: Stop the reaction by adding a suitable stop solution (e.g., 2N NaOH).
-
Detection: Measure the formation of the product, 4-hydroxyquinoline, which can be detected by fluorescence (excitation ~310-320 nm, emission ~380-400 nm) or UV absorbance (~316 nm).[5]
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
In Vivo Positron Emission Tomography (PET) Imaging in Humans
This protocol describes a typical PET imaging study to assess MAO-A occupancy by this compound in the human brain using the radiotracer [11C]harmine.[7]
Objective: To quantify the in vivo binding of this compound to MAO-A in the human brain.
Materials:
-
Healthy human volunteers
-
This compound (oral administration)
-
[11C]harmine (radiotracer)
-
PET scanner
-
Arterial line for blood sampling
-
Centrifuge and gamma counter for plasma analysis
Procedure:
-
Subject Preparation: Screen and recruit healthy volunteers. Obtain informed consent. Subjects should be fasted prior to the PET scan.
-
Baseline PET Scan:
-
Position the subject in the PET scanner.
-
Insert an arterial line for blood sampling to measure the arterial input function.
-
Administer a bolus injection of [11C]harmine.
-
Acquire dynamic PET data for a specified duration (e.g., 90 minutes).
-
Collect arterial blood samples throughout the scan to measure radioactivity in plasma.
-
-
Drug Administration: Administer a single oral dose or multiple doses of this compound to the subjects over a defined period.
-
Post-Dosing PET Scan:
-
Repeat the PET scan procedure as described in step 2 at a specified time point after this compound administration (e.g., 2-4 hours post-dose).
-
-
Image and Data Analysis:
-
Reconstruct the PET images.
-
Define regions of interest (ROIs) on the brain images (e.g., cortex, striatum, thalamus).
-
Use kinetic modeling (e.g., two-tissue compartment model) with the arterial input function to calculate the total distribution volume (VT) of [11C]harmine in each ROI for both baseline and post-dosing scans.
-
Calculate MAO-A occupancy using the following formula:
-
Occupancy (%) = [(VT_baseline - VT_post-dose) / VT_baseline] * 100
-
-
In Vivo Anticonvulsant Activity in Rats (Amygdala Kindling Model)
This protocol details the amygdala kindling model in rats to evaluate the anticonvulsant effects of this compound.[8][9]
Objective: To assess the anticonvulsant potential of this compound.
Materials:
-
Adult male rats (e.g., Sprague-Dawley)
-
Stereotaxic apparatus
-
Bipolar stimulating and recording electrodes
-
Constant current stimulator
-
EEG recording system
-
This compound
-
Vehicle control
Procedure:
-
Electrode Implantation:
-
Anesthetize the rats and place them in a stereotaxic apparatus.
-
Implant a bipolar electrode into the basolateral amygdala of one hemisphere.
-
Allow the animals to recover from surgery for at least one week.
-
-
Determination of Afterdischarge Threshold (ADT):
-
Deliver a series of brief, low-intensity electrical stimulations to the amygdala, gradually increasing the intensity until an afterdischarge (epileptiform EEG activity) is elicited. The lowest intensity that consistently elicits an afterdischarge is defined as the ADT.
-
-
Kindling Procedure:
-
Stimulate the rats at their ADT once or twice daily.
-
Observe and score the behavioral seizure severity according to a standardized scale (e.g., Racine's scale).
-
Continue daily stimulations until the animals consistently exhibit fully kindled seizures (e.g., stage 5 on Racine's scale, characterized by rearing and falling).
-
-
Drug Testing:
-
Once the rats are fully kindled, administer this compound or vehicle at a specified time before the kindling stimulation.
-
Deliver the electrical stimulation and record the afterdischarge duration (ADD) and the behavioral seizure score.
-
-
Data Analysis:
-
Compare the ADD and seizure scores in the this compound-treated group to the vehicle-treated group. A significant reduction in these parameters indicates anticonvulsant activity.
-
Signaling Pathways
Inhibition of MAO-A by this compound leads to an increase in the levels of monoamine neurotransmitters. The catalytic activity of MAO-A also produces hydrogen peroxide (H₂O₂), a reactive oxygen species (ROS), as a byproduct.[10][11][12][13] Alterations in MAO-A activity can, therefore, influence cellular signaling pathways related to oxidative stress and apoptosis.
MAO-A and Apoptotic Signaling
MAO-A has been implicated in the modulation of apoptotic pathways.[10][14] Increased MAO-A activity can lead to elevated ROS production, which in turn can trigger downstream apoptotic signaling cascades. This includes the activation of p38 MAP kinase, a reduction in the anti-apoptotic protein Bcl-2, and the subsequent activation of caspases, leading to programmed cell death.
Conclusion
This compound is a well-characterized selective inhibitor of MAO-A with demonstrated in vitro potency and in vivo activity. The experimental protocols and pathway diagrams provided in this guide offer a technical foundation for researchers and drug development professionals working with this compound or other MAO-A inhibitors. Further research to quantify its selectivity over MAO-B would provide a more complete pharmacological profile. The established anticonvulsant effects and its mechanism of increasing synaptic monoamine levels underscore its potential for further investigation in the context of neurological and psychiatric disorders.
References
- 1. Update on the pharmacology of selective inhibitors of MAO-A and MAO-B: Focus on modulation of CNS monoamine neurotransm… [ouci.dntb.gov.ua]
- 2. Selective MAO A and B inhibitors: their mechanism of action and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. electrical amygdala kindling model in the rat: comparative study using two different stimulation protocols [aesnet.org]
- 4. Monoamine Oxidase Inhibition | Evotec [evotec.com]
- 5. Enzyme Inhibition Assays for Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. criver.com [criver.com]
- 7. MAO-A inhibition in brain after dosing with this compound, moclobemide and placebo in healthy volunteers: in vivo studies with positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Preclinical Epilepsy CRO - Amygdala Kindling Model & EEG [synapcell.com]
- 9. Comparing the Anticonvulsant Effects of Low Frequency Stimulation of Different Brain Sites on the Amygdala Kindling Acquisition in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Monoamine oxidase A and repressor R1 are involved in apoptotic signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Monoamine oxidase-A modulates apoptotic cell death induced by staurosporine in human neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Esuprone in Antidepressant Studies: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Esuprone is an experimental drug candidate that was investigated for its potential as an antidepressant. It functions as a selective and reversible inhibitor of monoamine oxidase A (MAO-A), an enzyme crucial in the metabolism of key neurotransmitters implicated in the pathophysiology of depression. While the development of this compound was discontinued, the existing data from clinical pharmacology studies provide valuable insights into its mechanism of action, pharmacokinetics, and pharmacodynamics. This technical guide synthesizes the available scientific information on this compound, presenting quantitative data in structured tables, detailing experimental protocols, and visualizing key pathways and workflows to support further research and drug development in the field of MAO-A inhibitors.
Introduction
This compound (3,4-Dimethyl-2-oxo-2H-1-benzopyran-7-yl ethanesulfonate) is a selective, brain-penetrant, and orally active inhibitor of monoamine oxidase A (MAO-A)[1][2]. MAO-A is a key enzyme responsible for the degradation of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine in the brain. By inhibiting MAO-A, this compound was hypothesized to increase the synaptic availability of these neurotransmitters, thereby exerting an antidepressant effect. The global research and development status of this compound is currently listed as discontinued[3].
Mechanism of Action
The primary mechanism of action of this compound is the selective inhibition of MAO-A. This inhibition leads to an increase in the levels of monoamine neurotransmitters in the synaptic cleft, which are then available to bind to their respective postsynaptic receptors, alleviating depressive symptoms.
Figure 1: Signaling pathway of this compound via MAO-A inhibition.
Quantitative Data
The publicly available quantitative data for this compound is primarily from in vitro studies and a single-dose human clinical pharmacology study. No efficacy data from clinical trials with depressed patients, such as changes in Hamilton Depression Rating Scale (HAM-D) or Montgomery-Åsberg Depression Rating Scale (MADRS), have been published.
Table 1: In Vitro and Pharmacokinetic Data for this compound
| Parameter | Value | Species | Source |
| IC50 for MAO-A Inhibition | 7.3 nM | Not Specified | [1] |
| Plasma Half-life (t1/2) | ~4 hours | Human | [4] |
Table 2: Pharmacodynamic Data from a Human PET Study
This table summarizes the findings from a study by Bergström et al. (1997) in healthy male volunteers.
| Treatment Group (7 days) | N | MAO-A Inhibition in Brain | Measurement Method |
| This compound (800 mg/day) | 8 | Marked reduction in [11C]harmine binding, comparable to moclobemide | Positron Emission Tomography (PET) |
| Moclobemide (300 mg b.i.d.) | 4 | Marked reduction in [11C]harmine binding | Positron Emission Tomography (PET) |
| Placebo | 4 | No change in [11C]harmine binding | Positron Emission Tomography (PET) |
Experimental Protocols
In Vivo MAO-A Inhibition Study in Healthy Volunteers (Bergström et al., 1997)
This section details the methodology of the key clinical study that evaluated the pharmacodynamic effects of this compound in the human brain.
Objective: To investigate the extent of monoamine oxidase A (MAO-A) binding by this compound in the human brain using positron emission tomography (PET).
Study Design: A randomized, double-blind, placebo-controlled study.
Participants: 16 healthy male volunteers.
Treatment Arms:
-
This compound Group (n=8): 800 mg of this compound administered daily for 7 days.
-
Moclobemide Group (n=4): 300 mg of moclobemide administered twice daily for 7 days.
-
Placebo Group (n=4): Placebo tablets administered for 7 days.
Methodology:
-
Baseline PET Scan: A PET scan was performed on each participant before the initiation of the 7-day treatment period.
-
Radioligand: [11C]harmine, a high-affinity ligand for MAO-A, was used for the PET imaging.
-
Treatment Period: Participants received their assigned treatment for 7 consecutive days.
-
Post-Treatment PET Scans: On day 7, PET scans were conducted at three time points:
-
Immediately before the morning dose (23 hours after the previous dose for the this compound group and 11 hours for the moclobemide group).
-
4 hours after the morning dose.
-
8 hours after the morning dose.
-
-
Plasma Kinetics: Blood samples were collected to determine the plasma concentration of this compound and its pharmacokinetic profile.
Figure 2: Experimental workflow for the human PET study of this compound.
Discussion and Future Perspectives
The available data robustly demonstrate that this compound is a potent and selective inhibitor of MAO-A in humans, with a pharmacokinetic profile characterized by rapid elimination[4]. The PET study by Bergström et al. (1997) provides clear evidence of target engagement in the brain, a critical step in the development of CNS-active drugs.
However, the critical gap in the publicly available information for this compound is the absence of antidepressant efficacy data from controlled clinical trials in patients with depressive disorders. While significant MAO-A inhibition is a strong indicator of potential antidepressant activity, it does not directly translate to clinical effectiveness. The reasons for the discontinuation of this compound's development are not detailed in the available literature but could be related to a lack of efficacy, an unfavorable side-effect profile discovered in later trials, or strategic business decisions.
For researchers in the field of antidepressant drug development, the case of this compound highlights several key points:
-
Target Engagement: The use of advanced imaging techniques like PET is invaluable for confirming that a drug candidate interacts with its intended target in the human brain.
-
Pharmacokinetics and Pharmacodynamics: Understanding the relationship between plasma concentration and target inhibition is crucial for optimizing dosing regimens. The rapid elimination of this compound suggests that sustained-release formulations might have been a potential avenue for development to maintain therapeutic levels of MAO-A inhibition.
-
Translational Gap: The ultimate success of a novel antidepressant lies in its ability to demonstrate clinical efficacy and safety in the target patient population. The lack of this data for this compound underscores the challenges of translating promising pharmacological activity into a clinically approved therapeutic.
Future research on novel MAO-A inhibitors could build upon the foundational knowledge gained from compounds like this compound. Investigating the therapeutic potential of reversible and selective MAO-A inhibitors with optimized pharmacokinetic profiles remains a valid strategy in the quest for more effective and better-tolerated antidepressants.
Conclusion
This compound is a selective MAO-A inhibitor that demonstrated significant target engagement in the human brain. While its development was discontinued, the available data on its mechanism of action, pharmacokinetics, and in vivo pharmacodynamics provide a valuable case study for researchers and scientists in the field of antidepressant drug discovery. The lack of clinical efficacy data prevents a complete assessment of its therapeutic potential but emphasizes the critical importance of robust clinical trials in the development of novel CNS therapeutics.
References
- 1. Tedatioxetine - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Pharmacological validation of the chronic mild stress model of depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. MAO-A inhibition in brain after dosing with this compound, moclobemide and placebo in healthy volunteers: in vivo studies with positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]
Esuprone: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
Esuprone is a selective and reversible inhibitor of monoamine oxidase A (MAO-A), an enzyme crucial in the metabolism of key neurotransmitters. This technical guide provides an in-depth overview of the chemical structure, physicochemical and pharmacological properties, and relevant experimental protocols for the study of this compound. The information is intended to support researchers and professionals in the fields of neuroscience, pharmacology, and drug development in their investigation of this compound.
Chemical Structure and Identifiers
This compound, with the IUPAC name (3,4-Dimethyl-2-oxo-2H-1-benzopyran-7-yl) ethanesulfonate, is a coumarin derivative.[1][2] Its chemical structure is characterized by a dimethyl-substituted benzopyranone core with an ethanesulfonate group attached at the 7-position.
| Identifier | Value |
| IUPAC Name | (3,4-Dimethyl-2-oxo-2H-1-benzopyran-7-yl) ethanesulfonate[1][2] |
| CAS Number | 91406-11-0[1] |
| Molecular Formula | C₁₃H₁₄O₅S[1] |
| Molecular Weight | 282.31 g/mol [1] |
| SMILES | O=S(=O)(Oc1ccc2c(c1)OC(=O)C(=C2C)C)CC[1] |
| InChI Key | CHDGAVDQRSPBTA-UHFFFAOYSA-N[2] |
Physicochemical Properties
Detailed experimental data on the physicochemical properties of this compound are not extensively available in the public domain. The following table includes available data and predicted values from computational models.
| Property | Value | Source |
| Appearance | Solid[1] | MedchemExpress[1] |
| Solubility | Soluble in DMSO[1] | MedchemExpress[1] |
| Melting Point | Data not available | N/A |
| Boiling Point | Data not available | N/A |
| pKa | Data not available | N/A |
| Water Solubility | Predicted to be low | Inferred from structure |
Pharmacological Properties
This compound is a potent and selective inhibitor of monoamine oxidase A (MAO-A).[1] This enzyme is responsible for the degradation of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine in the brain.[3][4] By inhibiting MAO-A, this compound increases the synaptic availability of these neurotransmitters, which is believed to be the primary mechanism underlying its pharmacological effects.[3][5]
| Parameter | Value | Species/System |
| IC₅₀ (MAO-A) | 7.3 nM[1] | In vitro |
| Pharmacological Action | Selective MAO-A Inhibitor[1] | N/A |
| In Vivo Efficacy | 20 mg/kg (p.o.) in rats significantly increased the afterdischarge threshold.[1] | Rat |
| Half-life | Approximately 4 hours[6] | Human |
Signaling Pathway and Mechanism of Action
The primary mechanism of action of this compound is the inhibition of the enzyme monoamine oxidase A (MAO-A). This inhibition leads to a cascade of downstream effects within the central nervous system.
Caption: Mechanism of action of this compound.
Experimental Protocols
In Vitro MAO-A Inhibition Assay (General Protocol)
This protocol outlines a general method for determining the in vitro inhibitory activity of this compound on MAO-A.
Caption: Workflow for in vitro MAO-A inhibition assay.
Methodology:
-
Reagent Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Prepare solutions of recombinant human MAO-A enzyme, a suitable substrate (e.g., kynuramine), and an appropriate buffer.
-
Incubation with Inhibitor: In a multi-well plate, add the MAO-A enzyme to wells containing serial dilutions of this compound or vehicle control. Incubate for a predetermined time to allow for inhibitor binding.
-
Enzymatic Reaction: Initiate the enzymatic reaction by adding the substrate to each well. Incubate for a specific period at a controlled temperature.
-
Reaction Termination and Detection: Stop the reaction. The amount of product formed is quantified using a suitable detection method, such as measuring the fluorescence of the product of kynuramine metabolism.
-
Data Analysis: Plot the percentage of MAO-A inhibition against the logarithm of the this compound concentration. The IC₅₀ value, the concentration of inhibitor required to reduce enzyme activity by 50%, is determined from this curve.
In Vivo Anticonvulsant Activity - Afterdischarge Threshold (ADT) in Rats (General Protocol)
This protocol describes a general procedure to assess the anticonvulsant potential of this compound by measuring the afterdischarge threshold in a rat kindling model.
Caption: Experimental workflow for ADT determination.
Methodology:
-
Electrode Implantation: Rats are surgically implanted with a bipolar electrode in a specific brain region, such as the amygdala, which is involved in seizure generation.
-
Recovery Period: The animals are allowed to recover from the surgery.
-
Drug Administration: this compound or a vehicle control is administered to the rats, typically via oral gavage (p.o.).
-
Afterdischarge Threshold Determination: At a specified time after drug administration, a series of electrical stimuli of increasing intensity is delivered to the implanted electrode. The electroencephalogram (EEG) is monitored for the presence of an afterdischarge, which is a burst of seizure-like electrical activity that outlasts the stimulus. The afterdischarge threshold (ADT) is defined as the lowest current intensity that elicits an afterdischarge of a certain minimum duration.
-
Data Analysis: The ADT values for the this compound-treated group are compared to those of the control group to determine if the compound has an anticonvulsant effect, indicated by a significant increase in the ADT.
Synthesis
Synthesis of 7-hydroxy-3,4-dimethylcoumarin
This intermediate can be synthesized via the Pechmann condensation.[7]
Reaction: Resorcinol is reacted with ethyl acetoacetate in the presence of an acid catalyst, such as sulfuric acid or polyphosphoric acid, to yield 7-hydroxy-4-methylcoumarin.[7] A subsequent methylation step would be required to obtain the 3,4-dimethylated coumarin.
Ethanesulfonylation of 7-hydroxy-3,4-dimethylcoumarin
The final step would involve the reaction of the hydroxyl group of the coumarin intermediate with an ethanesulfonylating agent.
Reaction: 7-hydroxy-3,4-dimethylcoumarin is reacted with ethanesulfonyl chloride in the presence of a base (e.g., pyridine) to form the ethanesulfonate ester, yielding this compound.[8]
Conclusion
This compound is a selective MAO-A inhibitor with demonstrated in vitro potency and in vivo anticonvulsant activity. This technical guide provides a summary of its chemical and pharmacological properties and outlines general experimental protocols for its study. Further research is warranted to fully elucidate its physicochemical properties, detailed synthetic pathways, and the full spectrum of its pharmacological effects and downstream signaling pathways. This information serves as a valuable resource for scientists and researchers investigating the therapeutic potential of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. m.youtube.com [m.youtube.com]
- 3. What are the therapeutic applications for MAO inhibitors? [synapse.patsnap.com]
- 4. my.clevelandclinic.org [my.clevelandclinic.org]
- 5. Monoamine oxidase inhibitors (MAOIs) - Mayo Clinic [mayoclinic.org]
- 6. MAO-A inhibition in brain after dosing with this compound, moclobemide and placebo in healthy volunteers: in vivo studies with positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. youtube.com [youtube.com]
Esuprone: Identification and Properties
An In-depth Technical Guide to Esuprone: CAS Number and Synthesis
For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the chemical compound this compound, including its Chemical Abstracts Service (CAS) number and a detailed account of its synthesis.
This compound is a chemical compound identified by the CAS Number 91406-11-0 .[1] It is also known by other names such as Ethanesulfonic acid, 3,4-dimethyl-2-oxo-2H-1-benzopyran-7-yl ester, and the code name Lu 43839. This compound is recognized for its activity as a brain-penetrant, orally active, and selective inhibitor of monoamine oxidase A (MAO-A), with an IC50 of 7.3 nM.[1]
Synthesis of this compound
The synthesis of this compound is a multi-step process that begins with the formation of a coumarin core, followed by an esterification reaction. The overall synthesis can be conceptually divided into two key stages:
-
Stage 1: Synthesis of 7-Hydroxy-3,4-dimethylcoumarin (Pechmann Condensation)
-
Stage 2: Esterification to yield this compound
A detailed experimental protocol for each stage is provided below.
Stage 1: Synthesis of 7-Hydroxy-4-methylcoumarin
The foundational coumarin structure of this compound is synthesized via the Pechmann condensation. This reaction involves the condensation of a phenol with a β-ketoester under acidic conditions.[2][3][4]
Experimental Protocol:
-
Reaction Setup: A beaker containing 100 ml of concentrated sulfuric acid is placed in an ice bath to maintain a low temperature.[3]
-
Addition of Reactants: To the chilled sulfuric acid, 0.1 mol of resorcinol and ethyl acetoacetate are added with continuous stirring. The temperature should be maintained throughout the addition.[3]
-
Reaction: The reaction mixture is stirred for two hours at a low temperature and then allowed to stand at room temperature for 18 hours.[3]
-
Precipitation: The reaction mixture is then poured into a mixture of 200g of crushed ice and 300 ml of distilled water with vigorous stirring. This results in the formation of a white precipitate of 7-hydroxy-4-methylcoumarin.[3]
-
Purification:
-
The crude product is collected by vacuum filtration and washed with 350 ml of cold water.[3]
-
The precipitate is then dissolved in 150 ml of 5% w/v sodium hydroxide solution and filtered.[3]
-
The filtrate is acidified with 55 ml of concentrated sulfuric acid with vigorous stirring.[3]
-
The purified 7-hydroxy-4-methylcoumarin is collected by filtration, washed with cold water, dried, and recrystallized from ethanol.[3]
-
Quantitative Data for Stage 1:
| Parameter | Value | Reference |
| Molar Ratio of Reactants | 1:1 (Resorcinol:Ethyl Acetoacetate) | [3] |
| Catalyst | Concentrated Sulfuric Acid | [3] |
| Reaction Temperature | 0-10 °C initially, then room temperature | [3] |
| Reaction Time | 2 hours (stirring) + 18 hours (standing) | [3] |
Stage 2: Synthesis of this compound (Esterification)
The final step in the synthesis of this compound involves the esterification of the 7-hydroxy group of the coumarin intermediate with ethanesulfonyl chloride. A general procedure for the esterification of similar 7-hydroxycoumarin derivatives is outlined below, which can be adapted for the synthesis of this compound.
Experimental Protocol:
-
Reaction Setup: In a round bottom flask, 7-hydroxy-3,4-dimethylcoumarin (0.005 mol) is dissolved in 20 ml of Dichloromethane and cooled to 0°C.[3]
-
Addition of Base: Triethylamine (0.005 mol) is added slowly to the reaction mixture with constant stirring.[3]
-
Addition of Sulfonyl Chloride: Ethanesulfonyl chloride is then added to the mixture with continuous stirring.[3]
-
Reaction: The reaction mixture is stirred at 0°C for an additional 2 hours, and stirring is continued at room temperature overnight. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).[3]
-
Workup and Purification:
-
The reaction mixture is washed with a saturated solution of sodium bicarbonate, brine solution, and water.[3]
-
The organic phase is separated and dried over anhydrous Na2SO4.[3]
-
The solvent is removed under vacuum, and the resulting crude this compound is recrystallized from ethanol to yield the pure product.[3]
-
Visualization of the Synthesis Workflow
The following diagram illustrates the two-stage synthesis process of this compound.
Caption: Synthesis workflow of this compound.
References
Preclinical Data on Esuprone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Esuprone is a novel, brain-penetrant, and selective inhibitor of monoamine oxidase A (MAO-A) that has been investigated for its potential therapeutic applications, particularly in the field of neurology. This technical guide provides a comprehensive overview of the available preclinical data on this compound, focusing on its mechanism of action, pharmacodynamics, and preliminary safety assessment. The information is presented to support further research and development efforts by providing detailed experimental protocols and a clear summary of quantitative findings.
Core Data Summary
In Vitro MAO-A Inhibition
This compound is a potent and selective inhibitor of the MAO-A enzyme.
| Parameter | Value |
| Target | Monoamine Oxidase A (MAO-A) |
| IC50 | 7.3 nM |
| Selectivity | High for MAO-A over MAO-B |
In Vivo Anticonvulsant Activity
Preclinical studies in a rat kindling model of epilepsy have demonstrated the anticonvulsant potential of this compound.
| Animal Model | Dosage | Route of Administration | Time Point | Effect on Afterdischarge Threshold (ADT) | Reference |
| Rat (Kindling Model) | 20 mg/kg | Oral (p.o.) | 2 hours post-administration | 130% increase above control |
Experimental Protocols
MAO-A Inhibition Assay (General Protocol)
This protocol outlines a typical method for determining the in vitro inhibitory activity of a compound against MAO-A.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against MAO-A.
Materials:
-
Recombinant human MAO-A enzyme
-
Substrate (e.g., kynuramine)
-
This compound (test compound)
-
Positive control inhibitor (e.g., clorgyline)
-
Assay buffer
-
96-well microplates
-
Plate reader (spectrophotometer or fluorometer)
Procedure:
-
Prepare a series of dilutions of this compound in the assay buffer.
-
In a 96-well plate, add the MAO-A enzyme to each well.
-
Add the different concentrations of this compound or the positive control to the respective wells.
-
Pre-incubate the plate at a specified temperature (e.g., 37°C) for a defined period.
-
Initiate the enzymatic reaction by adding the substrate to all wells.
-
Monitor the reaction progress by measuring the change in absorbance or fluorescence over time using a plate reader.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the control (enzyme activity without inhibitor).
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Anticonvulsant Activity in the Rat Kindling Model
The following protocol is based on the study by Löscher W, et al. (1999), which evaluated the anticonvulsant effects of this compound.
Objective: To assess the effect of this compound on the afterdischarge threshold (ADT) in fully kindled rats.
Animal Model:
-
Adult female Wistar rats were used.
-
Animals were implanted with a bipolar electrode in the left basolateral amygdala for electrical stimulation and recording.
Kindling Procedure:
-
After a post-operative recovery period, a constant current stimulus (e.g., 50 Hz, 1 ms square wave pulses of alternating polarity for 1 second) was delivered daily.
-
The initial stimulus intensity was set below the afterdischarge threshold.
-
The stimulus intensity was gradually increased until a generalized seizure was elicited.
-
Daily stimulation continued until at least 10 consecutive generalized seizures (stage 5 on Racine's scale) were induced, indicating a fully kindled state.
Drug Testing:
-
The afterdischarge threshold (ADT), the minimum current intensity required to elicit an afterdischarge, was determined for each fully kindled rat.
-
This compound was administered orally at a dose of 20 mg/kg.
-
Two hours after drug administration, the ADT was redetermined.
-
The percentage change in ADT was calculated for each animal relative to its pre-drug baseline.
Signaling Pathways and Experimental Workflows
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// Edges this compound -> MAOA [label="Inhibits", color="#202124", fontcolor="#202124"]; Monoamines -> MAOA [label="Metabolized by", color="#202124", fontcolor="#202124"]; MAOA -> Metabolites [color="#202124"]; MAOA -> IncreasedLevels [style=dashed, arrowhead=none, color="#EA4335"]; IncreasedLevels -> TherapeuticEffects [label="Leads to", color="#202124", fontcolor="#202124"]; } dot Caption: Mechanism of action of this compound.
// Nodes Start [label="Start: Rat Kindling Model", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Electrode [label="Electrode Implantation\n(Basolateral Amygdala)", fillcolor="#FBBC05", fontcolor="#202124"]; Kindling [label="Daily Electrical Stimulation\n(Kindling)", fillcolor="#FBBC05", fontcolor="#202124"]; FullyKindled [label="Fully Kindled State Achieved", fillcolor="#34A853", fontcolor="#FFFFFF"]; DetermineADT1 [label="Determine Baseline\nAfterdischarge Threshold (ADT)", fillcolor="#F1F3F4", fontcolor="#202124"]; Administer [label="Administer this compound (20 mg/kg, p.o.)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Wait [label="Wait 2 Hours", shape=ellipse, style=dashed, fillcolor="#FFFFFF", fontcolor="#202124"]; DetermineADT2 [label="Redetermine ADT", fillcolor="#F1F3F4", fontcolor="#202124"]; Analyze [label="Analyze Data:\nCompare Pre- and Post-Drug ADT", fillcolor="#EA4335", fontcolor="#FFFFFF"]; End [label="End: Assess Anticonvulsant Effect", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges Start -> Electrode [color="#202124"]; Electrode -> Kindling [color="#202124"]; Kindling -> FullyKindled [color="#202124"]; FullyKindled -> DetermineADT1 [color="#202124"]; DetermineADT1 -> Administer [color="#202124"]; Administer -> Wait [color="#202124"]; Wait -> DetermineADT2 [color="#202124"]; DetermineADT2 -> Analyze [color="#202124"]; Analyze -> End [color="#202124"]; } dot Caption: Workflow for assessing anticonvulsant activity.
Discussion and Future Directions
The preclinical data available for this compound demonstrate its potent and selective inhibition of MAO-A and suggest a potential therapeutic role as an anticonvulsant. The significant increase in the afterdischarge threshold in a well-established animal model of epilepsy is a promising finding that warrants further investigation.
To advance the preclinical development of this compound, the following studies are recommended:
-
Comprehensive Pharmacokinetic Profiling: Detailed studies in relevant animal models (e.g., rats, mice) are needed to determine key pharmacokinetic parameters such as absorption, distribution, metabolism, and excretion (ADME). This will include determining oral bioavailability, plasma protein binding, and identification of major metabolites.
-
Safety Pharmacology Studies: A core battery of safety pharmacology studies should be conducted to evaluate the potential effects of this compound on the central nervous, cardiovascular, and respiratory systems.
-
Toxicology Studies: A full toxicology package, including acute, sub-chronic, and chronic toxicity studies in at least two species (one rodent, one non-rodent), is required to establish a safety profile. Genotoxicity studies (e.g., Ames test, micronucleus assay) are also essential.
-
Efficacy in Other Seizure Models: The anticonvulsant activity of this compound should be evaluated in a broader range of seizure and epilepsy models to better understand its spectrum of activity.
By systematically addressing these areas, a more complete preclinical data package can be generated to support the potential transition of this compound into clinical development.
Esuprone Pharmacokinetics and Metabolism: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available information on the pharmacokinetics and metabolism of esuprone is limited. This document summarizes the available data and provides a general overview based on its chemical class and therapeutic target. Further in-depth studies are required for a comprehensive understanding.
Introduction
This compound is a selective and reversible inhibitor of monoamine oxidase A (MAO-A), an enzyme crucial for the metabolism of neurotransmitters like serotonin, norepinephrine, and dopamine.[1] Its therapeutic potential lies in modulating the levels of these neurotransmitters in the brain. Understanding the pharmacokinetic and metabolic profile of this compound is paramount for optimizing dosage regimens, predicting potential drug-drug interactions, and ensuring its safety and efficacy.
Pharmacokinetic Profile
Currently, detailed quantitative pharmacokinetic data for this compound in humans, such as maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), and area under the curve (AUC), are not extensively reported in publicly accessible literature.
Half-Life
A study conducted in healthy human volunteers provides the most definitive pharmacokinetic parameter available for this compound.
Table 1: Reported Pharmacokinetic Parameter for this compound
| Parameter | Value | Species | Dose | Source |
| Plasma Half-life (t½) | ~4 hours | Human | 800 mg daily | [1] |
This relatively short half-life suggests that this compound is cleared from the body at a moderate rate.
Metabolism
Detailed studies on the metabolic pathways of this compound, the specific enzymes involved in its biotransformation, and the identification of its metabolites have not been published. However, based on its chemical structure as a benzamide, general metabolic pathways can be anticipated.
General Metabolism of Benzamide Derivatives
Benzamide-containing drugs typically undergo Phase I and Phase II metabolic reactions.
-
Phase I (Functionalization): These reactions introduce or expose functional groups. For benzamides, common Phase I reactions include:
-
Oxidation: This is a primary route of metabolism for many drugs, often mediated by the cytochrome P450 (CYP) enzyme system in the liver.
-
Hydrolysis: The amide bond of the benzamide structure can be susceptible to hydrolysis, breaking the molecule into a carboxylic acid and an amine.
-
-
Phase II (Conjugation): In these reactions, an endogenous molecule is added to the drug or its Phase I metabolite to increase water solubility and facilitate excretion. Common conjugation reactions for compounds with functional groups like those that could be introduced to this compound in Phase I include:
-
Glucuronidation: The addition of glucuronic acid is a major pathway for the elimination of many drugs.
-
Sulfation: The addition of a sulfate group is another common conjugation pathway.
-
The following diagram illustrates a generalized metabolic pathway for a benzamide derivative.
Caption: Generalized metabolic pathways for benzamide-containing drugs.
Experimental Protocols
Detailed experimental protocols for this compound pharmacokinetic and metabolism studies are not available in the public domain. However, a standard approach for such investigations would typically involve the following workflow.
General Workflow for a Human Pharmacokinetic and Metabolism Study
The following diagram outlines a typical experimental workflow for characterizing the pharmacokinetic and metabolic profile of a new chemical entity like this compound in humans.
Caption: A standard workflow for a clinical pharmacokinetic and metabolism study.
Conclusion
The available data on this compound pharmacokinetics is sparse, with only a plasma half-life of approximately 4 hours in humans being reported.[1] There is a clear need for comprehensive studies to elucidate its full pharmacokinetic profile, including absorption, distribution, and clearance, as well as to identify its metabolic pathways and the enzymes responsible for its biotransformation. Such information is critical for the further clinical development and safe and effective use of this compound. Professionals in drug development are encouraged to conduct further research to fill these knowledge gaps.
References
Potential Neuroprotective Effects of Esuprone: A Technical Guide
Disclaimer: Research specifically investigating the neuroprotective effects of Esuprone is limited. This guide summarizes the available data on this compound as a Monoamine Oxidase-A (MAO-A) inhibitor and extrapolates its potential neuroprotective mechanisms based on the established roles of MAO-A in neurodegeneration and the known effects of other MAO-A inhibitors. The experimental protocols and detailed signaling pathways described herein are proposed based on current neuroprotection research methodologies and should be considered as a framework for future investigation of this compound.
Introduction to this compound and its Known Mechanism of Action
This compound is a selective and orally active inhibitor of Monoamine Oxidase-A (MAO-A) with a reported IC50 of 7.3 nM.[1] MAO-A is a key enzyme located on the outer mitochondrial membrane responsible for the oxidative deamination of monoamine neurotransmitters, including serotonin, norepinephrine, and dopamine.[2][3][4][5] By inhibiting MAO-A, this compound increases the synaptic availability of these neurotransmitters, a mechanism primarily associated with antidepressant effects.[3][5] However, the inhibition of MAO-A also presents a compelling, albeit largely unexplored, avenue for neuroprotection.
The catalytic activity of MAO-A produces potentially neurotoxic byproducts, such as hydrogen peroxide (H₂O₂), ammonia, and aldehydes.[2][4][6] An overabundance of these molecules can lead to increased oxidative stress, mitochondrial dysfunction, and ultimately neuronal cell death, which are common pathological features of various neurodegenerative diseases.[2][7][8][9] Therefore, by inhibiting MAO-A, this compound has the potential to mitigate these neurotoxic processes.
Quantitative Data on this compound's MAO-A Inhibition
The primary in-human data for this compound comes from a double-blind, placebo-controlled study utilizing positron emission tomography (PET) with [11C]harmine to quantify MAO-A binding in the brains of healthy volunteers.
| Parameter | This compound (800 mg/day) | Moclobemide (300 mg/bi-daily) | Placebo | Reference |
| MAO-A Inhibition | Marked reduction in [11C]harmine binding, comparable to moclobemide | Marked reduction in [11C]harmine binding | No change in [11C]harmine binding | [10] |
| Plasma Half-life | ~4 hours | Not specified in the study | Not applicable | [10] |
Potential Neuroprotective Signaling Pathways of this compound
Based on the known consequences of MAO-A inhibition, this compound may exert neuroprotective effects through several interconnected signaling pathways. It is important to note that these pathways are hypothetical for this compound and are based on research into other MAO-A inhibitors and the general pathophysiology of neurodegeneration.
Reduction of Oxidative Stress
The primary hypothesized neuroprotective mechanism of this compound is the reduction of oxidative stress. The enzymatic breakdown of monoamines by MAO-A is a significant source of reactive oxygen species (ROS) in neurons.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Monoamine oxidase inactivation: from pathophysiology to therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Monoamine Oxidases (MAOs) as Privileged Molecular Targets in Neuroscience: Research Literature Analysis [frontiersin.org]
- 4. What are the therapeutic applications for MAO inhibitors? [synapse.patsnap.com]
- 5. Selective MAO A and B inhibitors: their mechanism of action and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Overview of the Neuroprotective Effects of the MAO-Inhibiting Antidepressant Phenelzine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of Monoamine Oxidase-A Increases Respiration in Isolated Mouse Cortical Mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of Excessive Monoamine Oxidase A/B Activity Protects Against Stress-induced Neuronal Death in Huntington Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. psychiatry-psychopharmacology.com [psychiatry-psychopharmacology.com]
Methodological & Application
Esuprone Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Esuprone is a selective and brain-penetrant inhibitor of monoamine oxidase A (MAO-A), an enzyme crucial in the metabolism of monoamine neurotransmitters.[1] Inhibition of MAO-A increases the synaptic availability of neurotransmitters like serotonin, norepinephrine, and dopamine, making it a target for the treatment of depression and other neurological disorders.[2][3] Preclinical studies have also demonstrated its potential anticonvulsant activity.[1] These application notes provide detailed protocols for in vitro and in vivo studies of this compound to facilitate further research and development.
Physicochemical Properties
| Property | Value |
| IUPAC Name | 3,4-Dimethyl-2-oxo-2H-1-benzopyran-7-yl ethanesulfonate |
| Molecular Formula | C₁₃H₁₄O₅S |
| Molar Mass | 282.31 g·mol⁻¹ |
| CAS Number | 91406-11-0 |
| IC₅₀ for MAO-A | 7.3 nM[1] |
Mechanism of Action: MAO-A Inhibition
This compound selectively inhibits the MAO-A enzyme, which is primarily responsible for breaking down key neurotransmitters in the brain. This inhibition leads to an accumulation of these neurotransmitters in the synaptic cleft, enhancing neurotransmission.
Caption: this compound inhibits MAO-A, increasing neurotransmitter levels.
Experimental Protocols
In Vitro MAO-A Enzyme Inhibition Assay
This protocol outlines the procedure to determine the half-maximal inhibitory concentration (IC₅₀) of this compound on MAO-A.
Workflow:
Caption: Workflow for in vitro MAO-A inhibition assay.
Materials:
-
Recombinant human MAO-A enzyme
-
This compound
-
Kynuramine (substrate)[2]
-
Potassium phosphate buffer
-
Clorgyline (positive control)[2]
-
96-well microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of this compound in the appropriate buffer.
-
In a 96-well plate, add the MAO-A enzyme solution to each well.
-
Add the this compound dilutions, vehicle control, and positive control (clorgyline) to the respective wells.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the enzymatic reaction by adding the substrate kynuramine to all wells.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction by adding a stop solution (e.g., 2N NaOH).
-
Measure the fluorescence of the product, 4-hydroxyquinoline, using a microplate reader (Excitation: 320 nm, Emission: 405 nm).
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.
-
Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.
Quantitative Data:
| Parameter | Value | Reference |
| IC₅₀ (MAO-A) | 7.3 nM | [1] |
In Vivo Anticonvulsant Activity in a Rat Model
This protocol describes the evaluation of this compound's anticonvulsant effects in a rat kindling model, a widely used model for epilepsy research.
Workflow:
Caption: Workflow for in vivo anticonvulsant activity assessment.
Materials:
-
Male Wistar rats
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Stereotaxic apparatus
-
Cortical electrodes
-
Electrical stimulator
-
EEG recording system
Procedure:
-
Acclimatize rats to the housing conditions for at least one week.
-
Surgically implant cortical electrodes under anesthesia using a stereotaxic apparatus. Allow for a post-operative recovery period of at least one week.
-
Initiate the kindling procedure by applying a daily electrical stimulus to the cortex until stable seizures are elicited.
-
Once animals are fully kindled, divide them into treatment and control groups.
-
Administer this compound (e.g., 20 mg/kg) or vehicle orally.
-
Two hours post-administration, determine the afterdischarge threshold (ADT) by applying a series of increasing electrical stimuli and recording the minimum current required to elicit an afterdischarge of at least 5 seconds.
-
Record and analyze the EEG data to quantify the ADT for each animal.
-
Compare the ADT between the this compound-treated and vehicle-treated groups to assess the anticonvulsant effect.
Quantitative Data:
| Animal Model | Dose (p.o.) | Time Point | Effect on Afterdischarge Threshold (ADT) | Reference |
| Rat | 20 mg/kg | 2 hours | 130% increase above control | [1] |
In Vivo MAO-A Occupancy Study in Humans
This protocol provides an overview of a study to measure the in-brain MAO-A enzyme occupancy of this compound in healthy human volunteers using Positron Emission Tomography (PET).
Study Design: A randomized, double-blind, placebo-controlled study.[4]
Participants: Healthy male volunteers.[4]
Treatment Arms:
-
This compound: 800 mg, once daily for 7 days.[4]
-
Moclobemide (active comparator): 300 mg, twice daily for 7 days.[4]
-
Placebo.[4]
Imaging:
-
Radioligand: [¹¹C]harmine, a high-affinity ligand for MAO-A.[4]
-
Scanner: PET scanner.
-
Schedule: PET scans are performed before the start of treatment (baseline) and at multiple time points on day 7 of treatment (e.g., before the morning dose, and 4 and 8 hours post-dose).[4]
Procedure:
-
Recruit and screen healthy volunteers based on inclusion/exclusion criteria.
-
Perform a baseline PET scan with [¹¹C]harmine to measure initial MAO-A binding.
-
Randomize volunteers to receive this compound, moclobemide, or placebo for 7 days.
-
On day 7, conduct PET scans at specified time points to measure MAO-A binding after treatment.
-
Analyze PET data to calculate the percentage of MAO-A inhibition by comparing the binding potential of [¹¹C]harmine at baseline and post-treatment.
Pharmacokinetic Data:
| Parameter | Value |
| Half-life (t₁/₂) | ~4 hours[4] |
Results Summary:
-
Treatment with this compound resulted in a marked reduction in [¹¹C]harmine binding, similar to that observed with moclobemide, indicating significant MAO-A inhibition in the brain.[4]
-
The placebo group showed no change in MAO-A binding.[4]
Disclaimer
These protocols are intended for research purposes only by qualified professionals. Appropriate safety precautions and ethical guidelines for animal and human studies must be followed. MedChemExpress (MCE) has not independently confirmed the accuracy of these methods. They are for reference only.[1]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Monoamine Oxidase Inhibition | Evotec [evotec.com]
- 3. Enzyme Inhibition Assays for Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. MAO-A inhibition in brain after dosing with this compound, moclobemide and placebo in healthy volunteers: in vivo studies with positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]
Esuprone In Vivo Study Design: Application Notes and Protocols for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Esuprone is a selective and brain-penetrant inhibitor of monoamine oxidase A (MAO-A) with an IC50 of 7.3 nM.[1] As an orally active compound, it holds potential for the treatment of neurological disorders, particularly depression.[2] MAO-A is a key enzyme responsible for the degradation of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine.[3][4] Inhibition of MAO-A leads to increased synaptic availability of these neurotransmitters, which is a well-established mechanism for antidepressant action.[4] Preclinical in vivo studies are crucial to characterize the pharmacological profile of this compound, including its efficacy, safety, and pharmacokinetic/pharmacodynamic (PK/PD) relationship.
This document provides detailed application notes and protocols for designing and conducting in vivo studies to evaluate the therapeutic potential of this compound in rodent models.
Mechanism of Action and Signaling Pathway
This compound exerts its pharmacological effect by inhibiting the MAO-A enzyme. This inhibition prevents the breakdown of monoamine neurotransmitters in the presynaptic neuron, leading to their accumulation in the synapse and enhanced neurotransmission.
References
Application Notes and Protocols: Esuprone MAO-A Inhibition Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Esuprone is a potent and selective, reversible inhibitor of monoamine oxidase A (MAO-A), a key enzyme in the catabolism of neurotransmitters such as serotonin and norepinephrine.[1][2] Inhibition of MAO-A is a well-established therapeutic strategy for the treatment of depression and anxiety disorders. This compound has demonstrated an IC50 value of 7.3 nM for MAO-A, highlighting its potential in neurological research and drug development.[1][3]
These application notes provide a detailed protocol for determining the inhibitory activity of this compound and other compounds against human MAO-A using a fluorometric assay. The protocol is designed for a 96-well plate format, suitable for medium to high-throughput screening.
Data Presentation
The inhibitory activity of this compound and control compounds against MAO-A can be quantified and summarized for comparative analysis.
Table 1: Inhibitory Activity of this compound and Control Compounds against MAO-A
| Compound | Type of Inhibitor | IC50 (nM) | Ki (nM) | Mode of Inhibition | Reference |
| This compound | Reversible, Selective MAO-A | 7.3 | Not Reported | Not Reported | [1][2] |
| Clorgyline | Irreversible, Selective MAO-A | ~1-10 | N/A | Covalent | [4] |
| Moclobemide | Reversible, Selective MAO-A | ~200-500 | ~150-400 | Competitive | [5] |
Signaling Pathway and Experimental Workflow
To visualize the underlying biochemical reaction and the experimental process, the following diagrams are provided.
Caption: MAO-A metabolic pathway and the inhibitory action of this compound.
Caption: Experimental workflow for the fluorometric MAO-A inhibition assay.
Experimental Protocols
This section provides a detailed methodology for a fluorometric MAO-A inhibition assay to determine the IC50 of this compound.
Materials and Reagents
-
Human recombinant MAO-A (e.g., from Sigma-Aldrich, cat. no. M7316)
-
This compound (or other test compounds)
-
Clorgyline (positive control, irreversible inhibitor)
-
Moclobemide (positive control, reversible inhibitor)
-
Kynuramine dihydrobromide (substrate)
-
Horseradish peroxidase (HRP)
-
Amplex® Red reagent (10-acetyl-3,7-dihydroxyphenoxazine)
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
Dimethyl sulfoxide (DMSO)
-
96-well black, flat-bottom plates
-
Microplate reader with fluorescence detection
Stock Solution Preparation
-
Assay Buffer: 100 mM potassium phosphate buffer, pH 7.4.
-
This compound and Control Inhibitors: Prepare 10 mM stock solutions in DMSO. Further dilute in assay buffer to create a range of concentrations for the assay. The final DMSO concentration in the well should not exceed 1%.
-
Kynuramine Substrate: Prepare a 10 mM stock solution in ultrapure water.
-
HRP: Prepare a 10 U/mL stock solution in assay buffer.
-
Amplex Red: Prepare a 10 mM stock solution in DMSO. Protect from light.
Assay Procedure
-
Enzyme and Inhibitor Pre-incubation:
-
In a 96-well plate, add 50 µL of assay buffer to all wells.
-
Add 25 µL of the appropriate dilution of this compound, control inhibitors, or vehicle (for no-inhibitor and blank controls) to the respective wells.
-
Add 25 µL of diluted human MAO-A enzyme to all wells except the blank controls (add 25 µL of assay buffer instead).
-
Mix gently and pre-incubate for 15 minutes at 37°C.
-
-
Reaction Initiation:
-
Prepare a reaction mixture containing kynuramine, HRP, and Amplex Red in assay buffer. For each well, the final concentrations should be:
-
Kynuramine: 200 µM
-
HRP: 1 U/mL
-
Amplex Red: 50 µM
-
-
Add 100 µL of the reaction mixture to all wells to start the reaction.
-
-
Incubation and Detection:
-
Incubate the plate at 37°C for 30 minutes, protected from light.
-
Measure the fluorescence intensity using a microplate reader with excitation at ~535 nm and emission at ~590 nm.
-
Data Analysis
-
Background Subtraction: Subtract the average fluorescence of the blank wells (no enzyme) from all other wells.
-
Percentage Inhibition Calculation: Calculate the percentage of MAO-A inhibition for each concentration of the test compound using the following formula:
-
IC50 Determination: Plot the percentage inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism, Origin) to determine the IC50 value.
Determination of Reversibility and Kinetic Parameters (Optional)
To determine if the inhibition by this compound is reversible and to calculate the inhibition constant (Ki), further experiments can be conducted.
-
Reversibility Assay:
-
Pre-incubate a concentrated solution of MAO-A with a high concentration of this compound (e.g., 10x IC50) for 30 minutes.
-
Rapidly dilute the enzyme-inhibitor mixture (e.g., 100-fold) into the assay reaction mixture.
-
Monitor the reaction progress over time. If the inhibition is reversible, the enzyme activity will recover as the inhibitor dissociates.
-
-
Kinetic Analysis (for reversible inhibitors):
-
Perform the MAO-A activity assay with varying concentrations of the substrate (kynuramine) in the presence of different fixed concentrations of this compound (e.g., 0, 0.5x Ki, 1x Ki, 2x Ki).
-
Generate Lineweaver-Burk or Michaelis-Menten plots of the data.
-
Analyze the plots to determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive) and calculate the Ki value.
-
Conclusion
This application note provides a robust and detailed protocol for the in vitro assessment of MAO-A inhibition by this compound. The fluorometric assay described is sensitive, reliable, and suitable for the screening and characterization of potential MAO-A inhibitors. The provided data and visualizations offer a comprehensive overview for researchers in the field of neuroscience and drug discovery.
References
- 1. Inhibition of monoamine oxidase type A, but not type B, is an effective means of inducing anticonvulsant activity in the kindling model of epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. MAO-A inhibition in brain after dosing with this compound, moclobemide and placebo in healthy volunteers: in vivo studies with positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A Peroxidase-linked Spectrophotometric Assay for the Detection of Monoamine Oxidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of human monoamine oxidase A and B by flavonoids isolated from two Algerian medicinal plants - PMC [pmc.ncbi.nlm.nih.gov]
Esuprone Application Notes and Protocols for In Vivo Experiments
For Researchers, Scientists, and Drug Development Professionals
Abstract
Esuprone is a selective and reversible inhibitor of monoamine oxidase A (MAO-A), an enzyme crucial for the degradation of monoamine neurotransmitters.[1][2] This document provides detailed application notes and protocols for the use of this compound in in vivo research settings. The information compiled herein is intended to guide researchers in designing and executing experiments to evaluate the pharmacological effects of this compound in animal models. The protocols cover dosage, administration routes, and experimental designs for assessing the compound's activity, particularly its anticonvulsant properties.
Data Presentation
The following table summarizes the available quantitative data for this compound dosage in an in vivo model. Further research is required to establish a comprehensive dosage range across different species and for various biological effects.
| Animal Model | Dosage | Administration Route | Known Effects | Reference |
| Rat | 20 mg/kg | Oral (p.o.) | Anticonvulsant activity, specifically increasing the afterdischarge threshold. | [3] |
Signaling Pathway of this compound (MAO-A Inhibition)
This compound exerts its effects by inhibiting MAO-A, which is primarily located on the outer mitochondrial membrane. This inhibition leads to a decrease in the breakdown of monoamine neurotransmitters such as serotonin (5-HT), norepinephrine (NE), and dopamine (DA) in the presynaptic neuron. The accumulation of these neurotransmitters in the cytoplasm leads to their increased packaging into synaptic vesicles and subsequent release into the synaptic cleft upon neuronal firing. This enhanced neurotransmitter availability in the synapse results in prolonged activation of postsynaptic receptors, mediating the various physiological and behavioral effects of this compound.
Caption: Signaling pathway of this compound via MAO-A inhibition.
Experimental Protocols
Protocol 1: Preparation and Oral Administration of this compound in Rats
This protocol details the preparation of an this compound solution for oral gavage in rats, a common method for ensuring accurate dosing.
Materials:
-
This compound powder
-
Vehicle (e.g., 0.5% w/v carboxymethylcellulose [CMC] in sterile water, or as determined by solubility testing)
-
Sterile water
-
Weighing scale
-
Spatula
-
Magnetic stirrer and stir bar
-
Volumetric flasks
-
Sterile syringes
-
Oral gavage needles (appropriate size for rats)
-
Personal Protective Equipment (PPE): lab coat, gloves, safety glasses
Procedure:
-
Dose Calculation: Calculate the required amount of this compound based on the desired dose (e.g., 20 mg/kg) and the body weight of the rats.
-
Vehicle Preparation: If using 0.5% CMC, dissolve the appropriate amount of CMC powder in sterile water by stirring on a magnetic stirrer until a clear, homogeneous solution is formed.
-
This compound Solution Preparation:
-
Accurately weigh the calculated amount of this compound powder.
-
In a volumetric flask, add a small amount of the prepared vehicle to the this compound powder to create a paste.
-
Gradually add the remaining vehicle to the desired final volume while continuously stirring to ensure complete dissolution or a homogenous suspension. Sonication may be used to aid dissolution if necessary.
-
-
Animal Handling and Administration:
-
Gently restrain the rat.
-
Measure the distance from the tip of the rat's nose to the last rib to determine the correct insertion depth for the gavage needle.
-
Attach the gavage needle to a syringe filled with the this compound solution.
-
Carefully insert the gavage needle into the esophagus and slowly administer the solution.
-
Monitor the animal for any signs of distress during and after the procedure.
-
Protocol 2: Assessment of Anticonvulsant Activity using the Kindling Model in Rats
The kindling model is a widely used method to induce a chronic epileptic state in animals and to test the efficacy of anticonvulsant drugs.
Materials:
-
This compound solution (prepared as in Protocol 1)
-
Vehicle control solution
-
Kindling stimulator
-
Stereotaxic apparatus
-
Bipolar electrodes
-
Electroencephalogram (EEG) recording system
-
Animal seizure observation and scoring system (e.g., Racine's scale)
Procedure:
-
Electrode Implantation: Surgically implant a bipolar electrode into the amygdala or another target brain region of the rats under anesthesia using a stereotaxic apparatus. Allow for a post-operative recovery period.
-
Kindling Induction:
-
Deliver a brief, low-intensity electrical stimulation to the implanted electrode once daily.
-
Observe and record the behavioral seizure response according to a standardized scale (e.g., Racine's scale).
-
Continue daily stimulations until the animals consistently exhibit a generalized seizure (fully kindled state).
-
-
Drug Administration and Testing:
-
Once the rats are fully kindled, administer this compound (e.g., 20 mg/kg, p.o.) or the vehicle control.
-
At a predetermined time post-administration (based on the pharmacokinetic profile of this compound), deliver the electrical stimulation.
-
Record the seizure severity, duration of the afterdischarge (EEG seizure activity), and any other relevant behavioral parameters.
-
-
Data Analysis: Compare the seizure parameters between the this compound-treated and vehicle-treated groups to determine the anticonvulsant efficacy of this compound.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for an in vivo study of this compound.
Caption: General experimental workflow for in vivo this compound studies.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. WO2021087359A1 - Prodrug compositions and methods of treatment - Google Patents [patents.google.com]
- 3. [Reproduction toxicologic studies on rats following oral administration of benzopyrone preparations] - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Esuprone Solubility in Common Laboratory Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Esuprone is a selective, reversible inhibitor of monoamine oxidase A (MAO-A), an enzyme crucial for the degradation of monoamine neurotransmitters.[1] Its potential as an antidepressant and anticonvulsant makes it a compound of interest in neuroscience and drug development.[1] Understanding the solubility of this compound in common laboratory solvents is a critical first step for in vitro and in vivo studies, enabling accurate preparation of stock solutions and experimental media. These application notes provide an overview of the known solubility of this compound and a detailed protocol for determining its solubility in various solvents.
Data Presentation: this compound Solubility
Quantitative solubility data for this compound in a range of common laboratory solvents is not extensively published. However, data from commercial suppliers is available for Dimethyl Sulfoxide (DMSO). It is important to note the discrepancy in the reported values, which may be due to different experimental methodologies (e.g., kinetic vs. thermodynamic solubility). Researchers are advised to experimentally verify the solubility for their specific application.
Table 1: Reported Solubility of this compound in DMSO
| Solvent | Reported Solubility | Molar Concentration (approx.) | Source | Notes |
| DMSO | 50 mg/mL | 177.11 mM | MedchemExpress[2] | Ultrasonic assistance is recommended. Hygroscopic DMSO can affect solubility. |
| DMSO | 2.82 mg/mL | 9.99 mM | TargetMol[1] | Sonication is recommended. |
Note: The molecular weight of this compound is 282.31 g/mol .
Table 2: Template for Experimental Determination of this compound Solubility
| Solvent | Temperature (°C) | Experimentally Determined Solubility (mg/mL) | Molar Concentration (mM) | Method Used |
| Water | ||||
| PBS (pH 7.4) | ||||
| Ethanol | ||||
| Methanol | ||||
| Acetonitrile |
Experimental Protocols
Protocol 1: Determination of Thermodynamic Solubility using the Shake-Flask Method
This protocol describes the determination of the equilibrium (thermodynamic) solubility of this compound, a robust method for understanding the maximum concentration of a drug that can be dissolved in a solvent.
Materials:
-
This compound (solid)
-
Selected solvents (e.g., DMSO, Water, Ethanol, PBS pH 7.4)
-
Vials with screw caps
-
Orbital shaker or rotator with temperature control
-
Analytical balance
-
Microcentrifuge
-
Syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and UV detector, or a UV-Vis spectrophotometer.
Procedure:
-
Add an excess amount of solid this compound to a vial. The excess solid should be visually apparent.
-
Add a known volume of the selected solvent to the vial.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C).
-
Agitate the mixture for a sufficient time to reach equilibrium. A period of 24 to 48 hours is typically recommended.
-
After equilibration, allow the vial to stand to let the undissolved solid settle.
-
Centrifuge the vial at a high speed (e.g., 10,000 x g) for 15-20 minutes to pellet the remaining solid.
-
Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining micro-particulates.
-
Dilute the filtrate with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of this compound in the diluted filtrate using a validated HPLC or UV-Vis spectrophotometry method against a standard curve of known concentrations.
-
Calculate the solubility by multiplying the measured concentration by the dilution factor.
Visualizations
Signaling Pathway of this compound as a MAO-A Inhibitor
Caption: this compound inhibits MAO-A, increasing neurotransmitter levels.
Experimental Workflow for Solubility Determination
Caption: Workflow for determining thermodynamic solubility.
References
Application Notes and Protocols for Esuprone Solution Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
Introduction
Esuprone is a selective inhibitor of monoamine oxidase A (MAO-A), a key enzyme in the degradation of neurotransmitters such as serotonin, norepinephrine, and dopamine. As a compound of interest in neurological research, understanding its stability characteristics in solution is critical for ensuring the accuracy and reproducibility of experimental results, as well as for the development of potential therapeutic formulations.
These application notes provide a comprehensive overview of the recommended storage conditions and stability profile of this compound solutions. The included protocols offer detailed methodologies for assessing stability and for the development of a stability-indicating analytical method using High-Performance Liquid Chromatography (HPLC).
This compound Solution Stability and Storage
Currently, specific public data on the comprehensive stability of this compound in various aqueous solutions is limited. However, based on general knowledge of small molecule stability and information from suppliers, the following guidelines are provided.
Recommended Storage Conditions
For optimal stability of this compound stock solutions, particularly in dimethyl sulfoxide (DMSO), the following storage conditions are recommended.
Table 1: Recommended Storage of this compound Stock Solutions (in DMSO)
| Storage Temperature (°C) | Shelf Life |
| -80 | Up to 6 months[1] |
| -20 | Up to 1 month[1] |
It is highly recommended to use freshly opened, anhydrous DMSO for the preparation of stock solutions, as hygroscopic DMSO can significantly impact solubility.[1] For aqueous working solutions, it is best practice to prepare them fresh for each experiment.
Potential Degradation Pathways
While specific degradation pathways for this compound have not been extensively published, compounds with similar functional groups are susceptible to degradation under certain stress conditions. Understanding these potential pathways is crucial for developing a robust stability-indicating analytical method.[2]
Table 2: Potential Degradation Pathways for this compound
| Degradation Pathway | Potential Stress Condition |
| Hydrolysis | Exposure to acidic or basic conditions can lead to the cleavage of ester or other labile bonds. |
| Oxidation | Exposure to oxidizing agents (e.g., hydrogen peroxide) or atmospheric oxygen. |
| Photodegradation | Exposure to UV or visible light can induce photochemical reactions. |
| Thermal Degradation | Exposure to elevated temperatures can accelerate various degradation reactions. |
Experimental Protocols
The following protocols are designed to enable researchers to perform forced degradation studies and develop a stability-indicating HPLC method for this compound. These protocols are based on the International Council for Harmonisation (ICH) guidelines for stability testing.[3][4][5]
Protocol for Forced Degradation Studies
Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of an analytical method.[3][4][5]
Objective: To intentionally degrade this compound under various stress conditions to generate potential degradation products.
Materials:
-
This compound
-
Methanol or Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3% (v/v)
-
Calibrated pH meter
-
Photostability chamber
-
Temperature-controlled oven
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
Mix 1 mL of the this compound stock solution with 1 mL of 0.1 M HCl.
-
Incubate the mixture at 60°C for 24 hours.
-
Cool the solution to room temperature and neutralize with 0.1 M NaOH.
-
Dilute to a final concentration of approximately 100 µg/mL with the mobile phase.
-
-
Base Hydrolysis:
-
Mix 1 mL of the this compound stock solution with 1 mL of 0.1 M NaOH.
-
Incubate the mixture at 60°C for 24 hours.
-
Cool the solution to room temperature and neutralize with 0.1 M HCl.
-
Dilute to a final concentration of approximately 100 µg/mL with the mobile phase.
-
-
Oxidative Degradation:
-
Mix 1 mL of the this compound stock solution with 1 mL of 3% H₂O₂.
-
Keep the mixture at room temperature for 24 hours, protected from light.
-
Dilute to a final concentration of approximately 100 µg/mL with the mobile phase.
-
-
Thermal Degradation:
-
Transfer the this compound stock solution to a vial and place it in a temperature-controlled oven at 80°C for 48 hours.
-
Cool the solution to room temperature.
-
Dilute to a final concentration of approximately 100 µg/mL with the mobile phase.
-
-
Photodegradation:
-
Expose the this compound stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter in a photostability chamber.
-
A control sample should be kept in the dark under the same temperature conditions.
-
Dilute the exposed sample to a final concentration of approximately 100 µg/mL with the mobile phase.
-
-
Analysis: Analyze all samples using the developed stability-indicating HPLC method (see Protocol 3.2).
Expected Outcome: The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient.[4][6] If degradation is not observed, more strenuous conditions (e.g., higher temperature, longer exposure time, or higher concentration of stressor) may be applied. Conversely, if extensive degradation occurs, the conditions should be made milder.
Protocol for Development of a Stability-Indicating HPLC Method
A stability-indicating method is an analytical procedure that can accurately and precisely measure the active ingredient without interference from degradation products, impurities, or excipients.
Objective: To develop an HPLC method capable of separating and quantifying this compound from its potential degradation products.
Materials and Equipment:
-
HPLC system with a UV or photodiode array (PDA) detector
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium acetate or phosphate buffer (HPLC grade)
-
Degraded this compound samples from Protocol 3.1
-
Reference standard of this compound
Procedure:
-
Initial Method Conditions (Example):
-
Mobile Phase: A mixture of acetonitrile and ammonium acetate buffer (pH 5.0) in a ratio of 60:40 (v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: Determined by measuring the UV spectrum of this compound (e.g., 275 nm).
-
Injection Volume: 20 µL.
-
-
Method Optimization:
-
Inject the undegraded this compound standard to determine its retention time and peak shape.
-
Inject each of the degraded samples from the forced degradation studies.
-
Evaluate the chromatograms for the resolution between the parent this compound peak and any degradation product peaks.
-
If co-elution is observed, optimize the mobile phase composition (e.g., change the organic solvent ratio, pH of the buffer, or type of organic solvent), flow rate, and/or column temperature to achieve adequate separation. A gradient elution may be necessary to resolve all peaks.
-
-
Method Validation (ICH Q2(R1) Guidelines):
-
Specificity: Demonstrate that the method is able to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components. This is confirmed by the separation of the main peak from degradation peaks in the forced degradation samples.
-
Linearity: Analyze a series of this compound solutions at different concentrations (e.g., 5-150 µg/mL) to demonstrate a linear relationship between concentration and peak area.
-
Accuracy: Determine the recovery of a known amount of this compound spiked into a placebo or blank matrix.
-
Precision: Assess the repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing multiple preparations of a homogeneous sample.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of this compound that can be reliably detected and quantified.
-
Robustness: Intentionally vary method parameters (e.g., pH of the mobile phase, column temperature, flow rate) to examine the method's reliability.
-
Visualizations
Signaling Pathway of MAO-A Inhibition by this compound
This compound acts by inhibiting the monoamine oxidase A (MAO-A) enzyme, which is located on the outer mitochondrial membrane.[7] This inhibition prevents the breakdown of monoamine neurotransmitters, leading to their increased availability in the synaptic cleft.
Caption: Mechanism of action of this compound as a MAO-A inhibitor.
Experimental Workflow for this compound Stability Testing
The following workflow outlines the key steps in assessing the stability of an this compound solution and developing a stability-indicating method.
Caption: Workflow for this compound Stability Assessment.
Disclaimer
The information provided in these application notes is intended for guidance and informational purposes for research and development professionals. The experimental protocols are generalized and may require optimization for specific laboratory conditions and equipment. The quantitative data presented is illustrative, as comprehensive stability studies for this compound are not widely published. It is the user's responsibility to validate all methods and ensure they are suitable for their intended purpose.
References
Esuprone Administration in Rodent Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Esuprone is a selective and brain-penetrant inhibitor of Monoamine Oxidase A (MAO-A), an enzyme crucial for the degradation of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine.[1][2][3] By inhibiting MAO-A, this compound increases the synaptic availability of these neurotransmitters, a mechanism of action that has been investigated for its potential therapeutic effects in neurological and psychiatric disorders, including depression and epilepsy. Preclinical studies in rodent models are a critical step in evaluating the pharmacological properties, efficacy, and safety of compounds like this compound.
These application notes provide a comprehensive overview of the available data and generalized protocols for the administration of this compound in rodent models. Given the limited publicly available preclinical data for this compound, this document also incorporates established methodologies for testing MAO-A inhibitors in relevant rodent models of disease.
Quantitative Data Summary
Detailed pharmacokinetic and pharmacodynamic data for this compound in rodent models are not extensively available in the public domain. The following tables are structured to present key data points and can serve as templates for researchers to populate with their experimental findings.
Table 1: Pharmacokinetic Parameters of this compound in Rodents (Example)
| Parameter | Species/Strain | Dose (mg/kg) | Route | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Bioavailability (%) | Half-life (t½) (h) | Reference |
| This compound | Sprague-Dawley Rat | 20 | p.o. | Data not available | Data not available | Data not available | Data not available | Data not available | [2] |
| Example | Wistar Rat | 10 | p.o. | [Insert Value] | [Insert Value] | [Insert Value] | [Insert Value] | [Insert Value] | Internal Data |
| Example | C57BL/6 Mouse | 10 | i.p. | [Insert Value] | [Insert Value] | [Insert Value] | N/A | [Insert Value] | Internal Data |
Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC: Area under the plasma concentration-time curve; p.o.: Oral administration; i.p.: Intraperitoneal injection.
Table 2: Pharmacodynamic Efficacy of this compound in Rodent Models
| Model | Species/Strain | Dose (mg/kg) | Route | Endpoint | Outcome | Reference |
| Kindling Model of Epilepsy | Rat | 20 | p.o. | Afterdischarge Threshold (ADT) | 130% increase in ADT | [2] |
| Example: Chronic Mild Stress | Mouse | 10, 20, 40 | p.o. | Immobility time in Forced Swim Test | Dose-dependent decrease | Internal Data |
| Example: Maximal Electroshock | Mouse | 10, 20, 40 | i.p. | Protection from tonic hindlimb extension | ED50 = [Insert Value] mg/kg | Internal Data |
Signaling Pathway
This compound's mechanism of action involves the inhibition of MAO-A, which leads to an increase in the levels of monoamine neurotransmitters in the synaptic cleft. This enhances neurotransmission in pathways implicated in mood regulation and other central nervous system functions.
Caption: Mechanism of action of this compound as a MAO-A inhibitor.
Experimental Protocols
The following are detailed, generalized protocols for the administration of this compound to rodent models for evaluating its anticonvulsant and antidepressant-like properties. These should be adapted based on specific experimental goals and institutional guidelines.
Protocol 1: Evaluation of Anticonvulsant Activity (Maximal Electroshock Seizure Test)
Objective: To determine the efficacy of this compound in protecting against generalized tonic-clonic seizures induced by maximal electroshock (MES) in mice.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose in sterile water, or a solubilizing agent like Tween 80 in saline)
-
Male CD-1 or C57BL/6 mice (20-25 g)
-
Electroconvulsive shock apparatus
-
Corneal electrodes
-
Saline solution (0.9%)
-
Standard animal cages
-
Oral gavage needles or intraperitoneal syringes
Procedure:
-
Animal Acclimation: Acclimate mice to the housing facility for at least one week before the experiment. House animals in a temperature-controlled room with a 12-hour light/dark cycle and provide ad libitum access to food and water.
-
This compound Preparation: Prepare a stock solution of this compound in the chosen vehicle. The concentration should be calculated to allow for administration of the desired dose in a volume of 10 mL/kg body weight.
-
Animal Grouping: Randomly assign mice to treatment groups (e.g., vehicle control, this compound 10 mg/kg, 20 mg/kg, 40 mg/kg). A minimum of 8-10 animals per group is recommended.
-
Drug Administration: Administer this compound or vehicle via oral gavage (p.o.) or intraperitoneal injection (i.p.). The time of administration should be consistent across all groups.
-
Pre-treatment Time: Allow for a pre-treatment period for the drug to be absorbed and reach effective concentrations. Based on the known activity of this compound, a pre-treatment time of 2 hours is suggested.[2]
-
MES Induction:
-
Apply a drop of saline to the corneal electrodes to ensure good electrical contact.
-
At the designated time post-drug administration, deliver a maximal electroshock (e.g., 50 mA for 0.2 seconds) through the corneal electrodes.
-
Observe the animal for the presence or absence of a tonic hindlimb extension seizure. The absence of this response is considered protection.
-
-
Data Analysis: Record the number of animals protected in each group. Calculate the percentage of protection for each dose. The ED50 (the dose that protects 50% of the animals) can be determined using probit analysis.
Protocol 2: Evaluation of Antidepressant-Like Activity (Forced Swim Test)
Objective: To assess the potential antidepressant-like effects of this compound in mice using the forced swim test (FST).
Materials:
-
This compound
-
Vehicle
-
Male C57BL/6 or BALB/c mice (20-25 g)
-
Glass cylinders (25 cm high, 10 cm in diameter) filled with water (23-25°C) to a depth of 15 cm.
-
Video recording equipment (optional, for automated scoring)
-
Standard animal cages
Procedure:
-
Animal Acclimation and Preparation: Follow steps 1-3 from Protocol 1.
-
Drug Administration: Administer this compound or vehicle (p.o. or i.p.) at the desired doses. Chronic administration (e.g., once daily for 14-21 days) is often used for antidepressant studies to better model clinical use.
-
Forced Swim Test:
-
Pre-swim session (Day 1, if applicable for the protocol): Place each mouse individually into the cylinder of water for 15 minutes. This is to induce a state of behavioral despair.
-
Test session (Day 2 or after chronic treatment): On the day of the test, administer the final dose of this compound or vehicle. After an appropriate pre-treatment time (e.g., 60 minutes), place each mouse in the cylinder for a 6-minute session.
-
Record the duration of immobility during the last 4 minutes of the 6-minute session. Immobility is defined as the absence of all movement except for that required to keep the head above water.
-
-
Data Analysis: Compare the mean immobility time between the this compound-treated groups and the vehicle control group using an appropriate statistical test (e.g., one-way ANOVA followed by a post-hoc test). A significant reduction in immobility time is indicative of an antidepressant-like effect.
Experimental Workflow
The following diagram illustrates a typical workflow for a preclinical in vivo study evaluating a compound like this compound.
Caption: A generalized workflow for in vivo studies of this compound.
Concluding Remarks
The protocols and data structures provided herein offer a framework for the preclinical evaluation of this compound in rodent models. As a selective MAO-A inhibitor, this compound holds potential for the treatment of CNS disorders. Rigorous and well-designed in vivo studies are essential to further elucidate its therapeutic potential. Researchers are encouraged to adapt these generalized protocols to their specific research questions and to meticulously record all experimental parameters to ensure reproducibility and contribute to the collective understanding of this compound's pharmacology.
References
Application Notes and Protocols for Measuring Esuprone Levels in Plasma
For Researchers, Scientists, and Drug Development Professionals
Introduction
Esuprone is a selective and reversible inhibitor of monoamine oxidase A (MAO-A), an enzyme crucial for the degradation of key neurotransmitters such as serotonin, norepinephrine, and dopamine.[1] By inhibiting MAO-A, this compound increases the synaptic availability of these monoamines, which is the basis for its investigation as an antidepressant. Accurate measurement of this compound concentrations in plasma is essential for pharmacokinetic (PK) and pharmacodynamic (PD) studies, enabling the characterization of its absorption, distribution, metabolism, and excretion (ADME) properties, and informing dose selection and optimization in clinical development.
This document provides detailed application notes and protocols for the quantification of this compound in plasma samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.
Signaling Pathway of this compound's Mechanism of Action
This compound exerts its therapeutic effect by inhibiting the MAO-A enzyme located on the outer mitochondrial membrane.[2] This inhibition leads to a decrease in the breakdown of monoamine neurotransmitters, resulting in their accumulation in the presynaptic neuron and enhanced neurotransmission. The downstream effects of increased serotonin, norepinephrine, and dopamine levels are multifaceted, influencing mood, cognition, and other physiological processes.
Quantitative Data Summary
| Parameter | Unit | Value (Mean ± SD) |
| Dose | mg/kg | 1, 2.5, 5 |
| Cmax (Maximum Concentration) | ng/mL | Data not available |
| AUC (Area Under the Curve) | ng·h/mL | Data not available |
| t½ (Half-life) | h | ~4 (in humans)[3] |
| Clearance (CL) | L/h/kg | Data not available |
| Volume of Distribution (Vd) | L/kg | Data not available |
Note: The half-life of this compound in human plasma has been reported to be approximately 4 hours.[3] Comprehensive preclinical pharmacokinetic data for this compound is not publicly available. The table structure is provided as a template for when such data is generated.
Experimental Protocols
The following protocol is a generalized method for the quantification of a coumarin derivative, like this compound, in plasma using LC-MS/MS. This protocol should be optimized and validated for this compound specifically.
Sample Preparation (Liquid-Liquid Extraction)
This method is suitable for extracting this compound from a complex biological matrix like plasma.
Materials:
-
Plasma samples
-
This compound analytical standard
-
Internal Standard (IS) solution (e.g., a structurally similar, stable isotope-labeled compound or another coumarin derivative like Bergapten)[4]
-
Ethyl acetate (extraction solvent)[4]
-
Methanol (reconstitution solvent)[4]
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Thaw plasma samples at room temperature.
-
In a microcentrifuge tube, add 100 µL of the plasma sample.
-
Add 10 µL of the Internal Standard solution (concentration to be optimized).
-
Add 1000 µL of ethyl acetate.[4]
-
Vortex the mixture for 1 minute to ensure thorough mixing.[4]
-
Centrifuge at 14,000 rpm for 10 minutes to separate the organic and aqueous layers.[4]
-
Carefully transfer the supernatant (organic layer) to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.[4]
-
Reconstitute the dried residue with 100 µL of methanol.[4]
-
Vortex for 1 minute and centrifuge at 14,000 rpm for 10 minutes.[4]
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
Chromatographic Conditions (Example for a Coumarin Derivative):
-
Column: C18 column (e.g., Eclipse plus C18, 4.6 × 100 mm, 1.8 µm)[4]
-
Mobile Phase A: 1 mM Ammonium acetate in water[4]
-
Mobile Phase B: Acetonitrile[4]
-
Gradient: Isocratic or a gradient elution to be optimized for this compound. A starting point could be 80:20 (Acetonitrile:Ammonium acetate solution).[4]
-
Flow Rate: 0.3 mL/min[4]
-
Injection Volume: 15 µL[4]
-
Column Temperature: 25°C[4]
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
This compound: The precursor ion ([M+H]+) and a suitable product ion need to be determined by infusing a standard solution of this compound into the mass spectrometer.
-
Internal Standard: Similarly, determine the precursor and product ions for the chosen IS. For Bergapten, a potential IS, the transition is m/z 217.2 → 202.2.[4]
-
-
Instrument Parameters: Optimize parameters such as capillary voltage, source temperature, and collision energy for maximum signal intensity for both this compound and the IS.
Method Validation
The analytical method should be validated according to regulatory guidelines (e.g., FDA, EMA). Key validation parameters include:
-
Selectivity and Specificity
-
Linearity and Range
-
Accuracy and Precision (intra- and inter-day)
-
Lower Limit of Quantification (LLOQ)
-
Recovery
-
Matrix Effect
-
Stability (freeze-thaw, short-term, long-term)
Experimental Workflow Diagram
The following diagram illustrates the overall workflow for the quantification of this compound in plasma samples.
Conclusion
The provided application notes and protocols offer a comprehensive guide for the quantification of this compound in plasma. The LC-MS/MS method, once optimized and validated, will provide the necessary sensitivity and selectivity for robust pharmacokinetic and clinical studies. Adherence to detailed experimental protocols and thorough method validation are critical for generating high-quality, reliable data to support the development of this compound as a potential therapeutic agent.
References
- 1. What are MAO-A inhibitors and how do they work? [synapse.patsnap.com]
- 2. Targeting monoamine oxidase A: a strategy for inhibiting tumor growth with both immune checkpoint inhibitors and immune modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of maximum drug concentration and area under the time-concentration curve between humans and animals for oral and intravenous investigational drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. LC–MS/MS determination and pharmacokinetic study of columbianadin in rat plasma after intravenous administration of pure columbianadin - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Dopamine Levels with Esuprone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Esuprone is a potent and selective inhibitor of Monoamine Oxidase-A (MAO-A), an enzyme of critical importance in the metabolic degradation of monoamine neurotransmitters, including dopamine.[1] As a brain-penetrant and orally active compound, this compound serves as a valuable pharmacological tool for the investigation of dopamine signaling pathways and their roles in various neurological and psychiatric disorders.[1] By inhibiting MAO-A, this compound effectively increases the synaptic concentration and prolongs the action of dopamine. These application notes provide detailed protocols for utilizing this compound in both in vitro and in vivo experimental settings to study its effects on dopamine levels.
Mechanism of Action
This compound selectively inhibits the MAO-A enzyme with a reported IC50 of 7.3 nM.[1] MAO-A is located on the outer mitochondrial membrane within presynaptic neurons and glial cells. Its primary function is the oxidative deamination of monoamine neurotransmitters, including dopamine, norepinephrine, and serotonin, rendering them inactive. By inhibiting MAO-A, this compound prevents the breakdown of dopamine that has been taken back up into the presynaptic terminal but not yet repackaged into vesicles. This leads to an accumulation of cytosolic dopamine, which can then be re-released into the synaptic cleft, thereby enhancing dopaminergic neurotransmission.
Data Presentation
The following tables summarize expected quantitative changes in dopamine and its metabolites following the administration of a selective MAO-A inhibitor like this compound. Data is compiled from studies on various MAO-A inhibitors and represents typical outcomes.
Table 1: In Vitro Effects of MAO-A Inhibition on Dopamine and Metabolite Levels in PC12 Cells
| Compound | Concentration | Dopamine (DA) % of Control | 3,4-Dihydroxyphenylacetic acid (DOPAC) % of Control |
| Clorgyline | 1 nM | Increased | Decreased |
| Rasagiline | 500 nM | Increased | Decreased |
| Selegiline | 500 nM | Increased | Decreased |
Data adapted from studies on various MAO inhibitors in PC12 cells.
Table 2: In Vivo Effects of MAO-A Inhibition on Extracellular Dopamine in Rat Striatum (Microdialysis)
| Compound | Dose (mg/kg) | Route | Peak Extracellular DA (% of Baseline) | Time to Peak (min) |
| Clorgyline | 4.0 | i.p. | ~250% | 120-180 |
| Isatin | 10 mM (local) | Perfusion | ~1241% | 60 |
Data adapted from in vivo microdialysis studies in rats.[2]
Experimental Protocols
Preparation of this compound for Experiments
-
In Vitro Stock Solution: For in vitro assays, this compound can be dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM). This stock can then be diluted in the appropriate cell culture medium to achieve the desired final concentrations. The final DMSO concentration in the culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cellular toxicity.
-
In Vivo Administration: For oral administration (p.o.) in rodents, this compound can be suspended in a vehicle such as 0.5% carboxymethylcellulose (CMC) in sterile water. For intraperitoneal (i.p.) injection, this compound can be dissolved in a small amount of a suitable solvent like DMSO and then diluted with saline or phosphate-buffered saline (PBS). It is crucial to establish the appropriate vehicle and perform vehicle-controlled experiments.
In Vitro Protocol: Measurement of Dopamine in Cell Culture
This protocol describes the use of High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) to measure changes in intracellular dopamine levels in a dopaminergic cell line (e.g., PC12 or SH-SY5Y) following treatment with this compound.
Materials:
-
Dopaminergic cell line (e.g., PC12)
-
Cell culture medium and supplements
-
This compound
-
DMSO
-
Phosphate-buffered saline (PBS)
-
0.1 M Perchloric acid (PCA) with a suitable internal standard (e.g., 3,4-dihydroxybenzylamine)
-
HPLC system with an electrochemical detector
-
C18 reverse-phase HPLC column
Procedure:
-
Cell Culture: Plate PC12 cells in multi-well plates and allow them to adhere and grow to the desired confluency.
-
This compound Treatment: Prepare dilutions of this compound in cell culture medium from the DMSO stock solution. Remove the old medium from the cells and replace it with the medium containing different concentrations of this compound (e.g., 1 nM, 10 nM, 100 nM) or vehicle (medium with 0.1% DMSO). Incubate for the desired time period (e.g., 24 hours).
-
Sample Collection:
-
Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Lyse the cells by adding 200 µL of ice-cold 0.1 M PCA with the internal standard to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
-
Sample Preparation:
-
Centrifuge the cell lysates at 14,000 x g for 10 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant for HPLC-ECD analysis.
-
-
HPLC-ECD Analysis:
-
Inject a fixed volume of the supernatant onto the HPLC system.
-
Separate dopamine and its metabolites using a C18 column with an appropriate mobile phase.
-
Detect the analytes using an electrochemical detector set at an oxidizing potential suitable for dopamine (e.g., +0.7 V).
-
Quantify the concentration of dopamine by comparing the peak area to that of a standard curve and normalizing to the internal standard.
-
In Vivo Protocol: Microdialysis in Rodent Brain
This protocol outlines the use of in vivo microdialysis to measure extracellular dopamine levels in the striatum of freely moving rats following the administration of this compound.
Materials:
-
Male Sprague-Dawley or Wistar rats (250-300 g)
-
Stereotaxic apparatus
-
Microdialysis probes (e.g., 2 mm active membrane)
-
Surgical instruments
-
This compound
-
Vehicle for in vivo administration
-
Artificial cerebrospinal fluid (aCSF) for perfusion
-
HPLC-ECD system
Procedure:
-
Surgical Implantation of Guide Cannula:
-
Anesthetize the rat and place it in a stereotaxic frame.
-
Implant a guide cannula targeting the striatum (coordinates relative to bregma: e.g., AP +1.0 mm, ML ±2.5 mm, DV -3.0 mm).
-
Secure the cannula with dental cement and allow the animal to recover for at least 48 hours.
-
-
Microdialysis Experiment:
-
On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).
-
Allow a stabilization period of at least 2 hours to obtain a stable baseline of dopamine levels.
-
Collect dialysate samples at regular intervals (e.g., every 20 minutes).
-
-
This compound Administration:
-
After collecting at least three stable baseline samples, administer this compound (e.g., 20 mg/kg, p.o.) or vehicle.
-
Continue collecting dialysate samples for several hours to monitor the change in extracellular dopamine concentration.
-
-
Sample Analysis:
-
Immediately analyze the collected dialysates using HPLC-ECD as described in the in vitro protocol.
-
Express dopamine concentrations as a percentage of the baseline levels.
-
References
Troubleshooting & Optimization
Esuprone In Vivo Experiments: A Technical Support Guide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Esuprone in in vivo experiments. The information is tailored for scientists and drug development professionals to navigate potential challenges during their studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is an experimental drug candidate that has been investigated for its potential as an antidepressant.[1] It functions as a selective and reversible inhibitor of monoamine oxidase A (MAO-A).[2] MAO-A is an enzyme responsible for the breakdown of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine in the brain. By inhibiting MAO-A, this compound increases the levels of these neurotransmitters, which is believed to be the basis of its potential antidepressant effects.
Q2: I am observing unexpected behavioral changes in my animal models after this compound administration. What could be the cause?
Unexpected behavioral changes can stem from several factors. As a MAO-A inhibitor, this compound can interact with other substances. A critical consideration is the potential for Serotonin Syndrome , a life-threatening condition that can occur if this compound is co-administered with other serotonergic agents.
Troubleshooting Steps:
-
Review Concomitant Medications: Ensure that no other drugs that increase serotonin levels (e.g., selective serotonin reuptake inhibitors - SSRIs) are being administered.
-
Dietary Check: Tyramine-rich foods can cause a hypertensive crisis in the presence of a MAO-A inhibitor. Standard laboratory animal chow is typically low in tyramine, but it is a crucial factor to consider if any dietary supplements are used.
-
Dose-Response Assessment: The observed effects could be dose-dependent. Consider performing a dose-response study to identify a therapeutic window with fewer behavioral side effects.
-
Baseline Behavior: Thoroughly assess the baseline behavior of the animals before drug administration to distinguish between compound-induced effects and normal variations.
Q3: My experimental results show high variability between animals. How can I reduce this?
High variability in in vivo experiments is a common challenge. Several factors related to the compound, animal model, and experimental procedure can contribute to this.
Troubleshooting Steps:
-
Formulation and Administration: Inconsistent formulation or inaccurate dosing can lead to significant variability. Ensure your this compound formulation is homogenous and that the administration technique is consistent across all animals.
-
Animal Characteristics: Factors such as age, weight, sex, and genetic background of the animals can influence drug metabolism and response. Ensure animals are appropriately matched across experimental groups.
-
Environmental Factors: Stress from handling, housing conditions, and time of day for experiments can all impact physiological and behavioral outcomes. Standardize these conditions as much as possible.
Data Presentation
This compound Properties
| Property | Value | Source |
| Mechanism of Action | Selective MAO-A Inhibitor | [3] |
| IC50 (MAO-A) | 7.3 nM | |
| Solubility | Soluble in DMSO (2.82 mg/mL) | |
| Storage (Powder) | -20°C for 3 years | |
| Storage (in Solvent) | -80°C for 1 year |
Pharmacokinetic Parameters
| Species | Dose | Route | T 1/2 | Source |
| Human | 800 mg (daily) | Oral | ~4 hours | |
| Rat | 20 mg/kg | Oral | Not specified | [2] |
Experimental Protocols
Oral Formulation Preparation for Rodent Studies
This protocol describes the preparation of an this compound formulation for oral gavage in rodents, based on its known solubility.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (recommended)
Procedure:
-
Weighing: Accurately weigh the required amount of this compound powder based on the desired final concentration and dosing volume.
-
Initial Solubilization: In a sterile microcentrifuge tube, add a small volume of DMSO to the this compound powder. The final concentration of DMSO in the formulation should be kept to a minimum (ideally less than 5%) to avoid toxicity.
-
Vortexing and Sonication: Vortex the mixture vigorously until the powder is dissolved. If precipitation occurs, sonication can be used to aid dissolution.
-
Dilution: Gradually add the vehicle (saline or PBS) to the DMSO/Esuprone mixture while continuously vortexing to prevent precipitation.
-
Final Formulation: Ensure the final formulation is a clear solution. If any precipitate is visible, the formulation may need to be adjusted (e.g., by slightly increasing the DMSO concentration, while remaining within safe limits).
-
Storage: Prepare the formulation fresh on the day of the experiment. If short-term storage is necessary, keep it on ice and protected from light.
Mandatory Visualizations
This compound's Signaling Pathway
Caption: Diagram illustrating this compound's inhibition of MAO-A and its downstream effects.
Troubleshooting Workflow for High In Vivo Variability
Caption: A logical workflow for identifying and addressing sources of high variability in this compound in vivo studies.
References
Optimizing Esuprone dosage and administration
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the optimal use of Esuprone in experimental settings. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a selective and orally active inhibitor of monoamine oxidase A (MAO-A).[1] Its primary mechanism of action is to block the activity of the MAO-A enzyme, which is responsible for the breakdown of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine in the brain. This inhibition leads to an increase in the levels of these neurotransmitters.
Q2: What is the recommended storage condition for this compound?
A2: this compound stock solutions should be stored at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[1]
Q3: What is the known in vitro potency of this compound?
A3: this compound has an IC50 of 7.3 nM for the inhibition of MAO-A.[1]
Troubleshooting Guides
In Vitro Experiments
| Issue | Possible Cause | Recommendation |
| Low or no MAO-A inhibition observed | Incorrect assay conditions | Ensure the assay buffer is at the correct pH and temperature as specified in your protocol. |
| Degraded this compound | Use a fresh aliquot of this compound stock solution. Avoid repeated freeze-thaw cycles. | |
| Inaccurate this compound concentration | Verify the concentration of your this compound stock solution. | |
| High variability between replicates | Pipetting errors | Use calibrated pipettes and ensure proper mixing of all reagents. |
| Cell-based assay issues | Ensure consistent cell seeding density and health. | |
| Precipitation of this compound in media | Low solubility | Prepare this compound stock solution in an appropriate solvent like DMSO. When diluting into aqueous media, ensure the final solvent concentration is low (typically <0.5%) to prevent precipitation. |
In Vivo Experiments
| Issue | Possible Cause | Recommendation |
| Lack of efficacy in animal models | Inadequate dosage | The dosage may need to be optimized for the specific animal model and species. A dose of 20 mg/kg (p.o.) has been shown to be effective in rats.[1] |
| Poor bioavailability | Ensure proper formulation and administration of this compound to maximize absorption. Oral gavage is a common administration route. | |
| Rapid metabolism | This compound has a relatively short half-life of approximately 4 hours in humans, which may be similar in other species.[2] Consider the dosing schedule to maintain effective concentrations. | |
| Adverse effects observed (e.g., hyperactivity, tremors) | Potential for serotonin syndrome | Be cautious when co-administering this compound with other serotonergic agents. Monitor animals for signs of serotonin syndrome. |
| Hypertensive crisis ("cheese effect") | While more common with non-selective MAOIs, it's a potential risk. Use a defined diet for experimental animals that is low in tyramine. | |
| Difficulty with oral administration | Animal stress | For repeated dosing, consider voluntary oral administration methods, such as incorporating the drug into a palatable jelly, to reduce stress.[3][4] |
Quantitative Data
Table 1: In Vitro and In Vivo Efficacy of this compound
| Parameter | Value | Species/System | Reference |
| IC50 (MAO-A) | 7.3 nM | In vitro | [1] |
| In Vivo Efficacy | 130% increase in afterdischarge threshold | Rat | [1] |
| Dosage (in vivo) | 20 mg/kg (p.o.) | Rat | [1] |
| Dosage (human study) | 800 mg daily | Human | [2] |
Table 2: Pharmacokinetic Parameters of this compound
| Parameter | Value | Species | Reference |
| Half-life (t1/2) | ~4 hours | Human | [2] |
Experimental Protocols
In Vitro MAO-A Inhibition Assay (General Protocol)
This protocol is a general guideline. Specific details may need to be optimized for your experimental setup.
-
Reagent Preparation :
-
Prepare a stock solution of this compound in DMSO.
-
Prepare the assay buffer (e.g., phosphate buffer, pH 7.4).
-
Prepare the MAO-A enzyme solution and the substrate solution (e.g., kynuramine).
-
-
Assay Procedure :
-
Add the assay buffer to the wells of a microplate.
-
Add various concentrations of this compound or vehicle control to the wells.
-
Add the MAO-A enzyme solution and pre-incubate.
-
Initiate the reaction by adding the substrate.
-
Monitor the reaction progress (e.g., by measuring fluorescence or absorbance) at a specific wavelength over time.
-
-
Data Analysis :
-
Calculate the rate of reaction for each concentration of this compound.
-
Determine the IC50 value by plotting the percent inhibition against the log of the this compound concentration.
-
In Vivo Administration via Oral Gavage (Rodents)
-
Formulation : Prepare a homogenous suspension or solution of this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).
-
Animal Handling : Gently restrain the animal.
-
Administration : Insert a gavage needle attached to a syringe into the esophagus and deliver the this compound formulation directly into the stomach.
-
Dosage : A common dose used in rats is 20 mg/kg.[1] The volume should be adjusted based on the animal's weight.
Signaling Pathways and Experimental Workflows
Monoamine Oxidase A (MAO-A) Signaling Pathway
Caption: Inhibition of MAO-A by this compound increases neurotransmitter levels.
Experimental Workflow for In Vivo Efficacy Testing
Caption: A typical workflow for assessing the in vivo efficacy of this compound.
Logical Relationship for Troubleshooting In Vitro Assays
Caption: A logical approach to troubleshooting common in vitro assay issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. MAO-A inhibition in brain after dosing with this compound, moclobemide and placebo in healthy volunteers: in vivo studies with positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Voluntary oral administration of drugs in mice [protocols.io]
- 4. Method for voluntary oral administration of drugs in mice - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Challenges of Esuprone Solubility: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for overcoming solubility challenges encountered when working with Esuprone, a selective monoamine oxidase-A (MAO-A) inhibitor. This resource offers detailed troubleshooting advice, frequently asked questions (FAQs), and established experimental protocols to ensure the successful design and execution of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing this compound stock solutions. This compound exhibits good solubility in DMSO, with concentrations up to 50 mg/mL (177.11 mM) achievable with the assistance of ultrasonication.[1] It is crucial to use anhydrous DMSO, as its hygroscopic nature can negatively impact the solubility of this compound.[1]
Q2: I'm observing precipitation when I dilute my this compound DMSO stock solution in aqueous media for my cell-based assay. What should I do?
A2: This is a common issue when diluting a highly concentrated DMSO stock of a hydrophobic compound into an aqueous buffer. Here are several troubleshooting steps:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture media is low, ideally below 0.5%, to minimize solvent-induced toxicity and precipitation.
-
Serial Dilution: Perform serial dilutions of your DMSO stock in your aqueous buffer. This gradual decrease in solvent concentration can help maintain solubility.
-
Co-solvents: Consider the use of a co-solvent system. Water-miscible organic solvents like ethanol or polyethylene glycol (PEG) can be used in combination with your primary solvent to improve the solubility of hydrophobic compounds in aqueous solutions.[2][3][4][][6]
-
Temperature: Gently warming both the this compound stock solution and the aqueous media to 37°C before mixing can sometimes prevent precipitation.
Q3: Can I use sonication to dissolve this compound?
A3: Yes, sonication is a recommended and effective method to facilitate the dissolution of this compound in DMSO, especially when preparing high-concentration stock solutions.[1]
Q4: Is this compound stable in solution?
A4: Stock solutions of this compound in DMSO are stable for up to 6 months when stored at -80°C and for up to 1 month at -20°C.[1] It is advisable to prepare fresh working dilutions from the stock solution for each experiment to ensure optimal activity. Avoid repeated freeze-thaw cycles of the stock solution.[1] The stability of this compound in other solvents and aqueous buffers over extended periods has not been extensively reported; therefore, it is best to prepare these solutions fresh.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound.
| Issue | Possible Cause | Recommended Solution |
| Inconsistent results in bioassays. | Precipitation of this compound in the assay medium. | Visually inspect your assay plates for any signs of precipitation. If observed, refer to the FAQ on preventing precipitation. Prepare fresh dilutions for each experiment. |
| Degradation of this compound. | Ensure proper storage of stock solutions (-80°C for long-term). Avoid repeated freeze-thaw cycles. Prepare working solutions fresh. | |
| Low or no observable effect of this compound in an in vitro assay. | Poor solubility leading to a lower effective concentration. | Confirm the complete dissolution of this compound in your stock solution. Consider using a co-solvent system or preparing an amorphous nanoparticle formulation to enhance solubility and dissolution rate. |
| Inappropriate assay conditions. | Verify that the pH and buffer composition of your assay medium are compatible with this compound's stability and activity. | |
| Difficulty dissolving this compound powder. | Inadequate solvent or mixing. | Use anhydrous DMSO and assist dissolution with ultrasonication. |
Quantitative Solubility Data
While comprehensive public data on this compound's solubility in a wide range of solvents is limited, the following table summarizes the available information. Researchers are encouraged to determine the solubility in their specific experimental systems.
| Solvent | Concentration | Notes | Reference |
| Dimethyl Sulfoxide (DMSO) | 50 mg/mL (177.11 mM) | Ultrasonication is recommended. Use of anhydrous DMSO is critical. | [1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Ultrasonic water bath
Procedure:
-
Weigh out the required amount of this compound powder in a sterile microcentrifuge tube. For 1 mL of a 10 mM solution (Molecular Weight: 282.31 g/mol ), you will need 2.823 mg.
-
Add the appropriate volume of anhydrous DMSO to the tube.
-
Vortex the tube briefly to suspend the powder.
-
Place the tube in an ultrasonic water bath and sonicate for 10-15 minutes, or until the this compound is completely dissolved. Visually inspect the solution to ensure no particulate matter remains.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage (up to 6 months).
Protocol 2: Preparation of Amorphous this compound Nanoparticles via Anti-Solvent Precipitation
This protocol provides a general method for creating an amorphous nanoparticle suspension of a hydrophobic compound, which can enhance its apparent solubility and dissolution rate in aqueous media.[7][8][9][10][11]
Materials:
-
This compound
-
A suitable organic solvent in which this compound is highly soluble (e.g., DMSO, acetone, or a mixture).
-
An anti-solvent in which this compound is poorly soluble (e.g., water or an aqueous buffer).
-
A stabilizer (e.g., a polymer like PVP or a surfactant like Tween 80).
-
Magnetic stirrer and stir bar.
-
High-speed homogenizer or sonicator.
Procedure:
-
Prepare the Organic Phase: Dissolve this compound and the chosen stabilizer in the organic solvent at a desired concentration.
-
Prepare the Anti-Solvent Phase: Place the anti-solvent in a beaker on a magnetic stirrer.
-
Precipitation: While vigorously stirring the anti-solvent, slowly add the organic phase dropwise. The rapid change in solvent polarity will cause this compound to precipitate as nanoparticles.
-
Homogenization: Immediately after precipitation, subject the suspension to high-speed homogenization or sonication to reduce particle size and prevent aggregation.
-
Solvent Removal (Optional): The organic solvent can be removed by methods such as evaporation under reduced pressure (rotary evaporation) if required for the downstream application.
-
Characterization: Characterize the nanoparticle suspension for particle size, morphology (e.g., using dynamic light scattering and electron microscopy), and dissolution properties.
Signaling Pathways and Experimental Workflows
Downstream Effects of MAO-A Inhibition by this compound
This compound is a selective inhibitor of Monoamine Oxidase-A (MAO-A), an enzyme primarily located on the outer mitochondrial membrane.[12][13] MAO-A is responsible for the degradation of several key neurotransmitters, including serotonin, norepinephrine, and dopamine.[14][15] By inhibiting MAO-A, this compound increases the synaptic concentrations of these neurotransmitters, leading to enhanced neurotransmission.[12] This is the primary mechanism behind its therapeutic effects in conditions like depression.[14][16]
Caption: Mechanism of action of this compound as a MAO-A inhibitor.
Experimental Workflow for Assessing this compound's Effect on MAO-A Activity
This workflow outlines the general steps for an in vitro experiment to determine the inhibitory potential of this compound on MAO-A activity.
Caption: General workflow for an in vitro MAO-A inhibition assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 3. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. Co-solvent solubilization of some poorly-soluble antidiabetic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. stanford.edu [stanford.edu]
- 8. Preparing amorphous hydrophobic drug nanoparticles by nanoporous membrane extrusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. FORMULATION FORUM - Amorphous Nanoparticles for Drug Delivery of Poorly Water-Soluble Compounds [drug-dev.com]
- 10. ascendiacdmo.com [ascendiacdmo.com]
- 11. Amorphous nanoparticles by self-assembly: processing for controlled release of hydrophobic molecules - Soft Matter (RSC Publishing) [pubs.rsc.org]
- 12. Inhibitors of MAO-A and MAO-B in Psychiatry and Neurology - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Monoamine oxidase inactivation: from pathophysiology to therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. What are MAO-A inhibitors and how do they work? [synapse.patsnap.com]
- 15. Monoamine Oxidase Inhibitors (MAOI) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. What are the therapeutic applications for MAO inhibitors? [synapse.patsnap.com]
Esuprone stability issues in experimental setups
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of Esuprone in experimental setups. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound powder and its stock solutions?
A1: Proper storage is critical to maintaining the stability of this compound. Storage conditions for the solid powder and dissolved stock solutions differ.
Q2: What is the best solvent for preparing this compound stock solutions?
A2: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing this compound stock solutions. It is soluble in DMSO up to 50 mg/mL.[1] For complete dissolution, sonication may be necessary.[1] It is highly recommended to use a fresh, unopened bottle of DMSO, as its hygroscopic nature can introduce moisture and potentially affect the stability of this compound.[1]
Q3: I observed precipitation when diluting my this compound DMSO stock solution into an aqueous buffer (e.g., PBS or cell culture medium). What should I do?
A3: Precipitation upon dilution into aqueous solutions is a common issue with compounds dissolved in high concentrations of DMSO. To mitigate this, consider the following:
-
Serial Dilution in DMSO: First, perform serial dilutions in DMSO to achieve a concentration closer to your final working concentration before the final dilution into your aqueous experimental medium.
-
Pre-warming: Gently warm both your stock solution and the aqueous diluent to 37°C before mixing. This can help prevent the compound from crashing out of solution.
-
Vortexing: Add the DMSO stock to the aqueous solution slowly while gently vortexing to ensure rapid mixing.
Q4: How stable is this compound in aqueous solutions or cell culture media at 37°C?
A4: There is limited public data on the specific degradation kinetics of this compound in aqueous solutions at physiological temperatures. However, like many small molecules, its stability can be influenced by factors such as pH, exposure to light, and the presence of certain components in the medium.[2][3] For instance, some components in cell culture media, like cysteine or certain metal ions, have been shown to impact the stability of other drug compounds.[4][5] It is best practice to prepare fresh dilutions of this compound in your experimental medium for each experiment and to minimize the time the compound spends in the incubator before analysis.
Q5: Are there any known chemical incompatibilities for this compound?
A5: As a monoamine oxidase A (MAO-A) inhibitor, this compound belongs to a class of drugs with well-documented interactions, primarily of a pharmacodynamic nature (e.g., with serotonergic agents).[6][7][8] While these are most relevant to in vivo studies, it is prudent to consider potential chemical interactions in complex in vitro systems. Avoid highly oxidative or reductive conditions and extreme pH unless these are specific experimental variables.
Troubleshooting Guide
| Issue Encountered | Potential Cause | Suggested Action |
| Inconsistent or lower-than-expected experimental results. | This compound Degradation: The compound may have degraded either in storage or during the experiment. | 1. Verify Storage: Confirm that both the powder and stock solutions have been stored at the correct temperatures and for less than the recommended duration (see Table 1). 2. Use Fresh Aliquots: Avoid repeated freeze-thaw cycles of your stock solution. Prepare and use fresh aliquots for each experiment. 3. Minimize Incubation Time: Reduce the time your diluted this compound solution is kept at 37°C before the experimental endpoint. Prepare it as close to the time of use as possible. |
| Improper Solution Preparation: The compound may not have been fully dissolved or may have precipitated out of solution. | 1. Ensure Complete Dissolution: Use sonication when preparing the initial DMSO stock to ensure all solid material has dissolved.[1] 2. Check for Precipitation: Visually inspect your final working solution for any signs of precipitation. If observed, refer to the FAQ on preventing precipitation. | |
| High variability between replicate wells/samples. | Uneven Compound Distribution: This can be due to incomplete mixing or precipitation after dilution. | 1. Thorough Mixing: Ensure thorough but gentle mixing after diluting the stock solution into your final experimental medium. 2. Prepare a Master Mix: For multi-well plates, prepare a single master mix of your medium containing this compound to add to all relevant wells, rather than adding small volumes of stock to individual wells. |
| No observable effect of this compound in the assay. | Loss of Potency: The compound may have significantly degraded. | 1. Purchase New Compound: If the current stock is old or has been stored improperly, it is best to start with a fresh vial. 2. Perform a Potency Check: If possible, run a simple, rapid bioassay or an analytical check (e.g., HPLC) to confirm the activity of your stock. |
| Incorrect Concentration: Errors in dilution calculations or stock concentration determination. | 1. Recalculate Dilutions: Double-check all calculations for preparing your stock and working solutions. 2. Verify Stock Concentration: If you have access to analytical equipment, verify the concentration of your primary stock solution. |
Data Summary
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Citation |
| Solid Powder | -20°C | 3 years | [] |
| 4°C | 2 years | [] | |
| In Solvent (DMSO) | -80°C | 6 months | [1][] |
| -20°C | 1 month | [1][] |
Experimental Protocols
Protocol 1: Preparation of this compound Working Solutions
This protocol describes the preparation of this compound working solutions from a DMSO stock for a typical cell-based assay.
-
Prepare 10 mM Stock Solution:
-
Allow the this compound solid powder to equilibrate to room temperature before opening the vial.
-
Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of fresh, high-quality DMSO to achieve a 10 mM concentration (Molar Mass of this compound: 282.31 g/mol ).
-
Vortex thoroughly and sonicate for 5-10 minutes to ensure complete dissolution.[1]
-
-
Create Aliquots:
-
Dispense the 10 mM stock solution into single-use, low-retention microcentrifuge tubes.
-
Store these aliquots at -80°C for up to 6 months.[1][]
-
-
Prepare Working Solution:
-
For an experiment, thaw one aliquot of the 10 mM stock solution.
-
Perform a serial dilution in DMSO to get closer to your final concentration (e.g., to 1 mM).
-
Warm your cell culture medium to 37°C.
-
Add the appropriate volume of the intermediate DMSO dilution to the pre-warmed medium to reach your final desired concentration (e.g., 1 µL of 1 mM stock into 1 mL of medium for a 1 µM final concentration). Ensure the final DMSO concentration is low (typically <0.5%) to avoid solvent toxicity.
-
Mix immediately by gentle inversion or swirling. Use this solution promptly.
-
Protocol 2: General MAO-A Enzyme Inhibition Assay
This protocol provides a general framework for assessing this compound's inhibitory activity on MAO-A.
-
Reagents and Buffers:
-
MAO-A Enzyme (human recombinant)
-
Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
MAO-A Substrate (e.g., kynuramine)
-
This compound (prepared as per Protocol 1)
-
Detection Reagent (e.g., for measuring the product of the enzymatic reaction)
-
-
Assay Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add the diluted this compound or vehicle control (assay buffer with the same final DMSO concentration).
-
Add the MAO-A enzyme to each well and pre-incubate for a specified time (e.g., 15 minutes) at 37°C to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the MAO-A substrate to all wells.
-
Incubate for a fixed period (e.g., 30 minutes) at 37°C.
-
Stop the reaction (e.g., by adding a stop solution).
-
Add the detection reagent and measure the signal (e.g., fluorescence or absorbance) using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a suitable dose-response curve to determine the IC₅₀ value.
-
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Culture medium-dependent isoproterenol stability and its impact on DNA strand breaks formation and repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Clinically Relevant Drug Interactions with Monoamine Oxidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Monoamine oxidase inhibitor - Wikipedia [en.wikipedia.org]
- 8. Monoamine oxidase inhibitors (MAOIs) - Mayo Clinic [mayoclinic.org]
Potential off-target effects of Esuprone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding potential off-target effects of Esuprone. The information is intended for researchers, scientists, and drug development professionals.
Disclaimer: this compound is a selective monoamine oxidase A (MAO-A) inhibitor whose clinical development was discontinued.[1] As such, public data on its specific off-target effects is limited. The information provided herein is based on the known pharmacology of MAO-A inhibitors and the activities of related coumarin-based compounds.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a selective and orally active inhibitor of monoamine oxidase A (MAO-A), with a reported IC50 of 7.3 nM.[2] Its primary on-target effect is to block the MAO-A enzyme, which is responsible for the degradation of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine in the brain.[3] By inhibiting MAO-A, this compound increases the levels of these neurotransmitters, which is the basis for its investigation as an antidepressant.[2]
Q2: Are there any known off-target effects specifically for this compound?
Publicly available preclinical and clinical data specifically documenting the off-target effects of this compound are scarce due to its discontinued development. However, based on its chemical structure as a coumarin derivative and its function as a MAO-A inhibitor, potential off-target effects can be inferred.
Q3: What are the potential off-target effects based on this compound's classification as a MAO-A inhibitor?
MAO-A inhibitors as a class are associated with several well-documented off-target effects and drug interactions:
-
The "Cheese Effect" (Hypertensive Crisis): Inhibition of MAO-A in the gut and liver can lead to an inability to metabolize tyramine, an amino acid found in aged cheeses, cured meats, and other fermented foods.[4][5][6] This can cause a rapid and dangerous increase in blood pressure.[4][5][6]
-
Serotonin Syndrome: Co-administration of MAO-A inhibitors with other serotonergic drugs (e.g., SSRIs, triptans) can lead to excessive levels of serotonin, resulting in a potentially life-threatening condition characterized by agitation, fever, tremors, and confusion.[4]
-
Drug-Drug Interactions: MAO-A inhibitors can interact with sympathomimetic drugs (e.g., pseudoephedrine) and certain anesthetics, leading to adverse cardiovascular events.[5][6]
Q4: What are the potential off-target effects based on this compound's coumarin structure?
Coumarin derivatives are known to interact with various biological targets, suggesting potential off-target activities for this compound:
-
Tubulin Polymerization Inhibition: Several coumarin derivatives have been shown to inhibit tubulin polymerization by binding to the colchicine site.[7][8] This can disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis. A derivative of this compound, compound 29e, was found to inhibit tubulin polymerization with an IC50 of 4.8 µM.[1]
-
Carbonic Anhydrase Inhibition: Some coumarin derivatives have been identified as inhibitors of carbonic anhydrases, enzymes involved in various physiological processes.
-
Other Potential Targets: Coumarin-based compounds have been investigated for a wide range of biological activities, including anticancer and neuroprotective effects, suggesting interactions with multiple signaling pathways.[9]
Q5: I am observing unexpected cellular effects in my experiments with this compound. How can I troubleshoot this?
If you observe unexpected effects such as cytotoxicity, altered cell morphology, or changes in cell cycle progression, consider the following troubleshooting steps:
-
Confirm On-Target Activity: First, verify that the observed effects are not a consequence of exaggerated on-target MAO-A inhibition. Measure the levels of monoamines or their metabolites in your experimental system.
-
Investigate Potential Off-Target Pathways:
-
Tubulin Polymerization: Assess microtubule integrity using immunofluorescence staining for α-tubulin. Perform a cell-based or in vitro tubulin polymerization assay to determine if this compound directly affects microtubule dynamics.
-
Cell Viability and Apoptosis Assays: If cytotoxicity is observed, perform dose-response studies to determine the IC50 for cell death. Use assays for apoptosis markers like cleaved caspase-3 to understand the mechanism of cell death.
-
-
Control for Compound Specificity:
-
Use a Structurally Unrelated MAO-A Inhibitor: Compare the effects of this compound to another selective MAO-A inhibitor with a different chemical scaffold (e.g., moclobemide). If the unexpected effect is unique to this compound, it is more likely to be an off-target effect.
-
Test a Structurally Similar but Inactive Analog: If available, use an analog of this compound that does not inhibit MAO-A to see if the off-target effect persists.
-
Troubleshooting Guides
Issue 1: Unexpected Cytotoxicity or Anti-proliferative Effects
| Potential Cause | Troubleshooting Steps |
| Off-target inhibition of tubulin polymerization. | 1. Microtubule Staining: Perform immunofluorescence for α-tubulin to visualize microtubule structure in treated cells. Look for evidence of microtubule depolymerization or abnormal bundling. 2. Tubulin Polymerization Assay: Conduct an in vitro tubulin polymerization assay to directly measure the effect of this compound on tubulin assembly. Compare its activity to known tubulin inhibitors like colchicine or paclitaxel. 3. Cell Cycle Analysis: Use flow cytometry to analyze the cell cycle distribution of treated cells. An accumulation of cells in the G2/M phase may indicate disruption of the mitotic spindle. |
| General cellular toxicity. | 1. Dose-Response Curve: Determine the IC50 for cytotoxicity in your cell line of interest using assays such as MTT or CellTiter-Glo®. 2. Apoptosis Assays: Investigate markers of apoptosis (e.g., Annexin V staining, caspase activity assays) to determine if the cytotoxicity is mediated by programmed cell death. |
Issue 2: Inconsistent or Unexpected Results in Neuronal Cultures
| Potential Cause | Troubleshooting Steps |
| Modulation of multiple signaling pathways due to coumarin scaffold. | 1. Pathway Analysis: If you have access to transcriptomic or proteomic data, analyze for changes in pathways known to be affected by coumarin derivatives (e.g., CREB, BDNF, anti-oxidative pathways).[10][9] 2. Control Experiments: Use other MAO-A inhibitors and/or coumarin compounds with known activities to dissect the observed effects. |
| On-target effects leading to downstream consequences. | 1. Neurotransmitter Measurement: Quantify the levels of serotonin, norepinephrine, and dopamine in your culture medium to confirm the extent of MAO-A inhibition. 2. Receptor Antagonists: Use specific neurotransmitter receptor antagonists to determine if the observed neuronal phenotype is a direct result of increased monoamine levels. |
Quantitative Data Summary
Due to the limited public data on this compound, this table includes its known on-target potency and data for a derivative and other coumarin compounds to provide context for potential off-target effects.
| Compound | Target | Assay | Potency | Reference |
| This compound | MAO-A | In vitro inhibition | IC50 = 7.3 nM | [2] |
| This compound Derivative (29e) | Tubulin Polymerization | In vitro inhibition | IC50 = 4.8 µM | [1] |
| Coumarin-acrylamide hybrid (6e) | Tubulin Polymerization | In vitro inhibition | 84.34% inhibition | [8] |
| Thiazol-5(4H)-one derivative (4f) | Tubulin Polymerization | In vitro inhibition | IC50 = 9.33 nM | [11] |
| Thiazol-5(4H)-one derivative (5a) | Tubulin Polymerization | In vitro inhibition | IC50 = 9.52 nM | [11] |
| Pyridine analogue (4c) | Tubulin Polymerization | In vitro inhibition | IC50 = 17 µM | [12] |
Key Experimental Protocols
Protocol 1: In Vitro MAO-A Inhibition Assay (Fluorometric)
This protocol is adapted from a general method for determining MAO-A inhibitory activity.
Materials:
-
Human recombinant MAO-A enzyme
-
Kynuramine (MAO substrate)
-
This compound (test inhibitor)
-
Clorgyline (positive control inhibitor)
-
Potassium phosphate buffer (0.1 M, pH 7.4)
-
96-well microplate reader with fluorescence detection
Procedure:
-
Prepare serial dilutions of this compound and the positive control (clorgyline) in the assay buffer.
-
In a 96-well plate, add the enzyme solution (e.g., 5 µg/ml of MAO-A).
-
Add the test inhibitor dilutions or vehicle control to the wells.
-
Pre-incubate the enzyme with the inhibitor for a specified time (e.g., 15 minutes) at 37°C.
-
Initiate the reaction by adding the substrate kynuramine.
-
Incubate the reaction at 37°C for a defined period (e.g., 20-30 minutes).
-
Stop the reaction by adding a quenching solution (e.g., NaOH).
-
Measure the fluorescence of the product (4-hydroxyquinoline) at an excitation wavelength of ~310 nm and an emission wavelength of ~400 nm.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by non-linear regression analysis.
Protocol 2: In Vitro Tubulin Polymerization Assay (Turbidity-based)
This protocol is based on standard methods for assessing the effect of compounds on tubulin polymerization.
Materials:
-
Purified tubulin protein (e.g., from bovine brain)
-
GTP solution
-
Tubulin polymerization buffer (e.g., 80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9)
-
This compound (test compound)
-
Colchicine (positive control for inhibition) or Paclitaxel (positive control for promotion)
-
Temperature-controlled spectrophotometer with a 96-well plate reader capable of reading absorbance at 340 nm.
Procedure:
-
Prepare serial dilutions of this compound and control compounds in the polymerization buffer.
-
On ice, add the tubulin protein to a pre-chilled 96-well plate.
-
Add the test compound dilutions or vehicle control to the wells.
-
Initiate polymerization by transferring the plate to the spectrophotometer pre-warmed to 37°C and immediately start recording the absorbance at 340 nm every minute for 60-90 minutes.
-
The increase in absorbance corresponds to the formation of microtubules.
-
Analyze the polymerization curves. Inhibition is indicated by a decrease in the rate and extent of polymerization compared to the vehicle control.
-
Calculate the IC50 value for inhibition of tubulin polymerization from a dose-response curve.
Visualizations
Caption: On-target effect of this compound on the MAO-A pathway.
Caption: Workflow for investigating potential off-target effects.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. mdpi.com [mdpi.com]
- 4. search.library.ucdavis.edu [search.library.ucdavis.edu]
- 5. somerville-partners.com [somerville-partners.com]
- 6. The basics of preclinical drug development for neurodegenerative disease indications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Design, synthesis and antiproliferative screening of newly synthesized coumarin-acrylamide hybrids as potential cytotoxic and apoptosis inducing agent ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06644D [pubs.rsc.org]
- 9. Toxicokinetics Evaluation in Preclinical Studies | PORSOLT [porsolt.com]
- 10. Toxicology: | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 11. Design, eco-friendly synthesis, molecular modeling and anticancer evaluation of thiazol-5(4 H )-ones as potential tubulin polymerization inhibitors ta ... - RSC Advances (RSC Publishing) DOI:10.1039/C9RA10094F [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
Validation & Comparative
Validating Esuprone's In Vivo Efficacy: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a framework for evaluating the in vivo efficacy of Esuprone, a selective monoamine oxidase A (MAO-A) inhibitor. Due to the limited availability of public preclinical in vivo efficacy data for this compound in animal models of disease, this guide establishes a comparative context using the well-characterized MAO-A inhibitor, Moclobemide. The experimental protocols and efficacy data for Moclobemide presented herein serve as a benchmark for the types of studies and data required to robustly validate this compound's therapeutic potential.
Mechanism of Action: MAO-A Inhibition and its Downstream Effects
This compound, like Moclobemide, is a selective inhibitor of monoamine oxidase A (MAO-A).[1][2] This enzyme is primarily responsible for the degradation of key monoamine neurotransmitters in the brain, including serotonin (5-HT), norepinephrine (NE), and dopamine (DA). By inhibiting MAO-A, these drugs increase the synaptic availability of these neurotransmitters, which is believed to be the primary mechanism underlying their therapeutic effects in neurological and psychiatric disorders.
An in vivo study in healthy human volunteers using positron emission tomography (PET) demonstrated that this compound achieves substantial MAO-A inhibition in the brain, comparable to that of Moclobemide. This study confirms that this compound engages its intended target in the human brain.
Signaling Pathways Modulated by MAO-A Inhibition
The increased availability of monoamine neurotransmitters due to MAO-A inhibition triggers a cascade of downstream signaling events. These pathways are crucial for neuronal function, plasticity, and survival, and are implicated in the pathophysiology of depression and epilepsy. The diagram below illustrates the principal signaling pathways affected by MAO-A inhibitors.
References
A Comparative Guide to Esuprone and Moclobemide in MAO-A Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of esuprone and moclobemide, two selective inhibitors of monoamine oxidase-A (MAO-A). The information presented is supported by experimental data to assist researchers and drug development professionals in their understanding and potential application of these compounds.
Introduction to this compound and Moclobemide
This compound is an experimental drug candidate that has been investigated for its potential as an antidepressant. It functions as a selective inhibitor of monoamine oxidase A (MAO-A)[1]. Moclobemide is a well-established pharmaceutical agent, a benzamide derivative, that acts as a reversible and selective inhibitor of MAO-A (RIMA)[1]. It is primarily used in the treatment of depression and social anxiety in many countries[1]. Both compounds exert their therapeutic effects by preventing the breakdown of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine, thereby increasing their synaptic availability.
Mechanism of Action: MAO-A Inhibition
Monoamine oxidase-A is a key enzyme responsible for the degradation of monoamine neurotransmitters within the presynaptic neuron. By inhibiting MAO-A, both this compound and moclobemide lead to an accumulation of these neurotransmitters in the synaptic cleft, enhancing neurotransmission. This enhanced signaling is believed to be the primary mechanism underlying their antidepressant effects.
dot
Caption: Mechanism of MAO-A Inhibition by this compound and Moclobemide.
Quantitative Comparison of Inhibitory Potency and Selectivity
The following table summarizes the key quantitative parameters for this compound and moclobemide based on available experimental data.
| Parameter | This compound | Moclobemide | Reference |
| MAO-A IC50 | 7.3 nM | 6.1 - 10 µM | [2] |
| MAO-B IC50 | Not explicitly reported, but described as highly selective for MAO-A. | >1000 µM (one source); 30% inhibition at 300mg in vivo. | |
| Selectivity (MAO-B/MAO-A) | High (inferred) | High | |
| In Vivo Human Brain MAO-A Inhibition | Comparable to moclobemide at 800 mg/day. | Marked reduction at 600 mg/day (300 mg b.i.d.). | [3] |
| Plasma Half-life (t1/2) | ~4 hours | 1-2 hours | [3] |
Note on Moclobemide IC50 values: The reported IC50 values for moclobemide show some variability, which may be attributed to different experimental conditions, such as the source of the enzyme (e.g., rat brain homogenates vs. recombinant human enzyme) and the substrate used in the assay.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
In Vitro MAO-A Inhibition Assay (General Protocol)
This protocol describes a common method for determining the in vitro inhibitory potency (IC50) of a compound against MAO-A.
Objective: To determine the concentration of the inhibitor required to reduce the activity of MAO-A by 50%.
Materials:
-
Recombinant human MAO-A enzyme
-
Kynuramine (substrate)
-
Test compounds (this compound, Moclobemide)
-
Phosphate buffer (pH 7.4)
-
96-well microplates
-
Spectrofluorometer or spectrophotometer
Procedure:
-
Prepare a series of dilutions of the test compounds in the appropriate buffer.
-
In a 96-well plate, add the MAO-A enzyme solution to each well.
-
Add the different concentrations of the test compounds or vehicle control to the wells.
-
Pre-incubate the enzyme and inhibitor mixture for a defined period (e.g., 15 minutes) at 37°C.
-
Initiate the enzymatic reaction by adding the substrate kynuramine.
-
Incubate the reaction mixture at 37°C for a specific duration (e.g., 30 minutes).
-
Stop the reaction by adding a stopping solution (e.g., a strong acid or base).
-
Measure the formation of the product, 4-hydroxyquinoline, using a spectrofluorometer (Excitation: 320 nm, Emission: 380 nm) or a spectrophotometer.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
dot
Caption: Workflow for a typical in vitro MAO-A inhibition assay.
In Vivo Microdialysis for Extracellular Monoamine Measurement (General Protocol)
This protocol outlines the in vivo microdialysis technique used to measure changes in extracellular monoamine levels in the brain following the administration of an MAO-A inhibitor.
Objective: To assess the in vivo effect of an MAO-A inhibitor on the extracellular concentrations of serotonin, norepinephrine, and dopamine in a specific brain region.
Materials:
-
Laboratory animals (e.g., rats)
-
Stereotaxic apparatus
-
Microdialysis probes
-
Perfusion pump
-
Artificial cerebrospinal fluid (aCSF)
-
Test compounds (this compound, Moclobemide)
-
High-performance liquid chromatography (HPLC) system with electrochemical detection (ECD)
Procedure:
-
Surgical Implantation: Anesthetize the animal and place it in a stereotaxic frame. Surgically implant a microdialysis guide cannula into the brain region of interest (e.g., prefrontal cortex, hippocampus).
-
Recovery: Allow the animal to recover from surgery for a specified period.
-
Probe Insertion and Perfusion: On the day of the experiment, insert a microdialysis probe through the guide cannula. Perfuse the probe with aCSF at a constant low flow rate (e.g., 1-2 µL/min).
-
Baseline Collection: Collect dialysate samples at regular intervals (e.g., every 20 minutes) to establish a stable baseline of extracellular monoamine levels.
-
Drug Administration: Administer the test compound (this compound or moclobemide) or vehicle via the desired route (e.g., intraperitoneal, oral).
-
Post-treatment Collection: Continue to collect dialysate samples at regular intervals for several hours after drug administration.
-
Sample Analysis: Analyze the collected dialysate samples for serotonin, norepinephrine, and dopamine concentrations using HPLC-ECD.
-
Data Analysis: Express the post-treatment monoamine levels as a percentage of the baseline levels and compare the effects of the different treatments.
dot
Caption: Workflow for an in vivo microdialysis experiment.
Signaling Pathways Affected by MAO-A Inhibition
The increase in synaptic monoamines resulting from MAO-A inhibition triggers downstream signaling cascades that are thought to mediate the long-term therapeutic effects of these drugs. A key pathway involves the activation of postsynaptic receptors, leading to the modulation of intracellular second messengers like cyclic AMP (cAMP). This, in turn, can activate protein kinases, such as Protein Kinase A (PKA), which then phosphorylate transcription factors like the cAMP response element-binding protein (CREB). Phosphorylated CREB (pCREB) translocates to the nucleus and promotes the transcription of genes involved in neurogenesis, synaptic plasticity, and cell survival, such as brain-derived neurotrophic factor (BDNF).
dot
Caption: Downstream signaling pathways affected by MAO-A inhibition.
Conclusion
Both this compound and moclobemide are potent and selective inhibitors of MAO-A. In vitro data suggests that this compound has a significantly lower IC50 for MAO-A compared to moclobemide, indicating higher potency at the enzymatic level. However, in vivo studies in humans have shown that at clinically relevant doses, their ability to inhibit MAO-A in the brain is comparable[3]. Moclobemide is a well-characterized RIMA with a shorter half-life, while this compound also exhibits a relatively short half-life. The choice between these compounds for research or therapeutic development would depend on the specific application, desired pharmacokinetic profile, and further preclinical and clinical evaluation of this compound. This guide provides a foundational comparison to aid in these considerations.
References
Esuprone: A Comparative Analysis with Other Monoamine Oxidase-A Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Esuprone with other selective monoamine oxidase-A (MAO-A) inhibitors. The information presented is intended to support researchers and professionals in the fields of neuroscience and drug development in their evaluation of this compound. The guide includes a summary of quantitative data, detailed experimental protocols for key studies, and visualizations of relevant biological pathways and experimental workflows.
Introduction to this compound
This compound is a selective and orally active inhibitor of monoamine oxidase A (MAO-A), an enzyme crucial for the degradation of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine.[1][2] By inhibiting MAO-A, this compound increases the synaptic availability of these neurotransmitters, a mechanism of action that has been explored for the treatment of depression and other neurological disorders.[3] Developed by Abbott Laboratories, the clinical development of this compound has since been discontinued.
Quantitative Comparison of MAO-A Inhibitors
The inhibitory potency of this compound against MAO-A, as measured by its half-maximal inhibitory concentration (IC50), is presented in the table below, alongside values for other notable MAO-A inhibitors. It is important to note that IC50 values can vary based on the specific experimental conditions.
| Compound | IC50 (nM) for MAO-A | Reversibility | Notes |
| This compound | 7.3 | Not specified in provided results | Orally active and brain-penetrant.[4] |
| Moclobemide | ~10,000 | Reversible | A reversible inhibitor of monoamine oxidase-A (RIMA). |
| Clorgyline | 0.017 - 11 | Irreversible | A potent and selective irreversible MAO-A inhibitor. |
| Brofaromine | 200 | Reversible | A reversible inhibitor of monoamine oxidase A (RIMA). |
| Harmine | 2.0 - 380 | Reversible | A naturally occurring beta-carboline alkaloid. |
| Befloxatone | 4 | Reversible | A potent and selective reversible MAO-A inhibitor. |
Experimental Protocols
In Vitro MAO-A Inhibition Assay (IC50 Determination)
A common method for determining the in vitro inhibitory activity of compounds against MAO-A is the kynuramine assay.[5][6]
Objective: To determine the concentration of an inhibitor required to reduce the activity of MAO-A by 50%.
Materials:
-
Human recombinant MAO-A enzyme
-
Kynuramine (substrate)
-
Inhibitor compound (e.g., this compound)
-
Potassium phosphate buffer (pH 7.4)
-
NaOH (to stop the reaction)
-
Fluorometric plate reader
Procedure:
-
A reaction mixture is prepared containing the MAO-A enzyme in a potassium phosphate buffer.
-
The inhibitor compound is added to the reaction mixture at varying concentrations.
-
The mixture is pre-incubated at 37°C for a defined period (e.g., 10 minutes).
-
The substrate, kynuramine, is added to initiate the enzymatic reaction. The final concentration of kynuramine is typically kept at or near its Km value for MAO-A.
-
The reaction is allowed to proceed at 37°C for a specific time (e.g., 20 minutes).
-
The reaction is terminated by the addition of NaOH.
-
The product of the reaction, 4-hydroxyquinoline, is measured fluorometrically (excitation at ~320 nm, emission at ~380 nm).[5]
-
The percentage of inhibition at each inhibitor concentration is calculated relative to a control reaction without the inhibitor.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
In Vivo Positron Emission Tomography (PET) Study of MAO-A Occupancy
The following protocol is based on the methodology described in the study by Bergström et al. (1997), which compared the in-brain MAO-A inhibition of this compound and moclobemide in healthy human volunteers.
Objective: To quantify the occupancy of MAO-A in the human brain by this compound and moclobemide using PET imaging with the radioligand [11C]harmine.
Study Design: A randomized, double-blind, placebo-controlled study.
Participants: Healthy male volunteers.
Procedure:
-
Baseline PET Scan: A baseline PET scan is performed on each participant before the administration of any drug to measure the initial density of MAO-A in various brain regions.
-
Radioligand Administration: The radioligand [11C]harmine, a selective and reversible ligand for MAO-A, is injected intravenously.[4]
-
PET Data Acquisition: Dynamic PET scans are acquired over a period of time (e.g., 90 minutes) to measure the uptake and binding of [11C]harmine in the brain.
-
Drug Administration: Participants are randomized to receive daily oral doses of either this compound, moclobemide, or a placebo for a specified period (e.g., 7 days).
-
Post-treatment PET Scans: Following the treatment period, a series of PET scans are conducted to measure the occupancy of MAO-A by the administered drug. This is determined by the reduction in [11C]harmine binding compared to the baseline scan.
-
Data Analysis: The PET data is analyzed using kinetic modeling to quantify the binding potential of [11C]harmine in different brain regions. The percentage of MAO-A occupancy is calculated as the percentage reduction in the binding potential from baseline to post-treatment.
Visualizations
Signaling Pathway of MAO-A
The following diagram illustrates the central role of Monoamine Oxidase A (MAO-A) in the metabolism of key monoamine neurotransmitters.
Caption: MAO-A metabolizes neurotransmitters; inhibitors like this compound block this, increasing their availability.
Experimental Workflow for In Vivo PET Study
The diagram below outlines the key steps in a typical positron emission tomography (PET) study designed to assess the in-brain occupancy of MAO-A by an inhibitor.
Caption: Workflow for a PET study to measure MAO-A occupancy by inhibitors in the brain.
References
- 1. MAOA gene: MedlinePlus Genetics [medlineplus.gov]
- 2. medlineplus.gov [medlineplus.gov]
- 3. What are MAO-A modulators and how do they work? [synapse.patsnap.com]
- 4. 11C-harmine as a tracer for monoamine oxidase A (MAO-A): in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of human monoamine oxidase A and B by flavonoids isolated from two Algerian medicinal plants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. criver.com [criver.com]
A Comparative Analysis of Esuprone and Next-Generation Monoamine Oxidase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the experimental monoamine oxidase (MAO) inhibitor, Esuprone, with a selection of next-generation MAO inhibitors. The focus is on providing an objective analysis of their performance, supported by available experimental data and detailed methodologies for key experiments. This document is intended to serve as a valuable resource for researchers and professionals involved in the fields of neuroscience and drug development.
Introduction to Monoamine Oxidase Inhibitors (MAOIs)
Monoamine oxidase inhibitors (MAOIs) are a class of drugs that inhibit the activity of the monoamine oxidase enzyme family, which are responsible for the breakdown of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine. By preventing this breakdown, MAOIs increase the synaptic availability of these neurotransmitters, leading to their therapeutic effects, primarily in the treatment of depression and neurodegenerative disorders like Parkinson's disease.[1][2] The two main isoforms of the enzyme are MAO-A and MAO-B.[3] The development of newer, more selective, and reversible MAOIs has aimed to improve upon the safety and tolerability profile of the first-generation, non-selective, and irreversible inhibitors.[4]
Comparative Analysis: this compound vs. Next-Generation MAOIs
This analysis compares this compound, a selective and reversible MAO-A inhibitor (RIMA), with other next-generation MAOIs, including another RIMA, Moclobemide, and selective irreversible MAO-B inhibitors, Selegiline, Rasagiline, and Safinamide. Although the development of this compound was discontinued, its profile provides a useful benchmark for understanding the evolution of MAOIs.[5]
Data Summary
The following table summarizes the key characteristics and clinical findings for this compound and the selected next-generation MAOIs.
| Feature | This compound | Moclobemide | Selegiline | Rasagiline | Safinamide |
| Target Selectivity | MAO-A[6][7] | MAO-A[3][8] | MAO-B (at low doses)[4][9] | MAO-B[9][10] | MAO-B[11][12] |
| Reversibility | Reversible[13] | Reversible[8][14] | Irreversible[9][10] | Irreversible[10] | Reversible[12][15] |
| Mechanism of Action | Inhibition of MAO-A, increasing levels of serotonin and norepinephrine.[6][7] | Reversible inhibition of MAO-A, leading to increased synaptic concentrations of serotonin, norepinephrine, and dopamine.[8] | Irreversible inhibition of MAO-B, leading to increased dopamine levels in the brain.[1][16][17] | Irreversible inhibition of MAO-B, preventing the breakdown of dopamine.[10][16][17] | Reversible inhibition of MAO-B, reducing dopamine degradation. Also exhibits non-dopaminergic actions through modulation of sodium and calcium channels and inhibition of glutamate release.[12][15][18][19][20] |
| Primary Indications | Investigated for depression.[7] | Depression, social anxiety disorder.[3][21][22][23] | Parkinson's disease, major depressive disorder (transdermal patch).[4][16][17][24] | Parkinson's disease.[10][16][17] | Adjunctive treatment for Parkinson's disease.[11][12][15] |
| Key Clinical Findings | Demonstrated significant MAO-A inhibition in the human brain, comparable to Moclobemide.[13] | Efficacious in depression, with a favorable side-effect profile compared to older MAOIs and tricyclic antidepressants.[21][22][23][25] | Effective as monotherapy in early Parkinson's and as an adjunct to levodopa.[2][16][17] The transdermal system is effective for major depressive disorder with a reduced risk of dietary interactions.[4][24][26] | Effective in early Parkinson's and can be used as an adjunct to levodopa.[2][10][16][17] | Improves "on" time and motor symptoms in Parkinson's patients as an add-on to levodopa, without worsening dyskinesia.[12][15][19] |
| Development Status | Discontinued.[5] | Marketed. | Marketed. | Marketed. | Marketed. |
Signaling Pathways and Experimental Workflows
To visually represent the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: General signaling pathway of MAO inhibition.
Caption: Workflow for determining MAOI selectivity.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are generalized methodologies for key experiments cited in the comparison.
In Vitro MAO Inhibition Assay
Objective: To determine the potency and selectivity of an inhibitor against MAO-A and MAO-B isoforms.
Methodology:
-
Enzyme Source: Human recombinant MAO-A and MAO-B enzymes are used.
-
Inhibitor Preparation: The test compound (e.g., this compound) is dissolved in a suitable solvent (e.g., DMSO) and serially diluted to a range of concentrations.
-
Incubation: The enzyme is pre-incubated with the inhibitor for a specified time at 37°C to allow for binding.
-
Substrate Addition: A fluorogenic or chromogenic substrate specific for each enzyme isoform is added to initiate the reaction. For example, kynuramine can be used for MAO-A and benzylamine for MAO-B.
-
Detection: The formation of the product is measured over time using a microplate reader (fluorescence or absorbance).
-
Data Analysis: The rate of reaction is calculated for each inhibitor concentration. The percent inhibition is determined relative to a control without the inhibitor. The IC50 value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) is calculated by fitting the data to a dose-response curve. The selectivity index is then calculated as the ratio of the IC50 for MAO-B to the IC50 for MAO-A.
Positron Emission Tomography (PET) Imaging for in Vivo MAO-A Occupancy
Objective: To measure the extent of MAO-A inhibition in the human brain after administration of an inhibitor.
Methodology:
-
Participants: Healthy human volunteers are recruited for the study.
-
Radiotracer: A radiolabeled ligand that binds to MAO-A, such as [11C]harmine, is used.
-
Baseline Scan: A baseline PET scan is performed to measure the initial MAO-A binding potential in the brain.
-
Drug Administration: The participants are administered the MAO inhibitor (e.g., this compound or Moclobemide) or a placebo.
-
Post-Dosing Scans: PET scans are repeated at various time points after drug administration to measure the displacement of the radiotracer, which indicates the level of MAO-A occupancy by the inhibitor.
-
Data Analysis: The PET data is analyzed to quantify the reduction in radiotracer binding in different brain regions. This reduction is expressed as a percentage of the baseline, representing the MAO-A inhibition.[13]
Conclusion
The landscape of monoamine oxidase inhibitors has evolved significantly, with next-generation agents offering improved selectivity and safety profiles. This compound, as a selective and reversible MAO-A inhibitor, demonstrated a pharmacological profile comparable to Moclobemide in early studies.[13] However, its development was discontinued. In contrast, next-generation MAOIs like the RIMA Moclobemide and the irreversible MAO-B inhibitors Selegiline, Rasagiline, and Safinamide have become established therapeutic options for depression and Parkinson's disease, respectively. The distinct mechanisms of action, particularly the dual action of Safinamide, highlight the ongoing innovation in this field.[12][15][18][19][20] This comparative guide provides a valuable overview for researchers, underscoring the importance of selectivity, reversibility, and novel mechanisms in the development of future MAOIs.
References
- 1. Could MAO-B Inhibitors Slow Parkinson's Disease Progression? | Parkinson's Disease [michaeljfox.org]
- 2. Frontiers | Effects of combined MAO-B inhibitors and levodopa vs. monotherapy in Parkinson’s disease [frontiersin.org]
- 3. Monoamine oxidase inhibitor - Wikipedia [en.wikipedia.org]
- 4. Monoamine oxidase inhibitors: a new generation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. Biochemistry and pharmacology of reversible inhibitors of MAO-A agents: focus on moclobemide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Selegiline and rasagiline: twins or distant cousins? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparison of Selegiline and Rasagiline Therapies in Parkinson Disease: A Real-life Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. MAO-B inhibitors (rasagiline, selegiline, safinamide) | Parkinson's UK [parkinsons.org.uk]
- 12. Xadago (Safinamide): A Monoamine Oxidase B Inhibitor for the Adjunct Treatment of Motor Symptoms in Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. MAO-A inhibition in brain after dosing with this compound, moclobemide and placebo in healthy volunteers: in vivo studies with positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Reversible Inhibitors of Monoamine Oxidase-A (RIMAs): Robust, Reversible Inhibition of Human Brain MAO-A by CX157 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Xadago (safinamide) vs Nuplazid (pimavanserin) | Everyone.org [everyone.org]
- 16. MAO-B Inhibitors | Parkinson's Foundation [parkinson.org]
- 17. Monoamine Oxidase-B Inhibitors for the Treatment of Parkinson's Disease: Past, Present, and Future - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. The Current Evidence for the Use of Safinamide for the Treatment of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. go.drugbank.com [go.drugbank.com]
- 21. Moclobemide: Therapeutic Use and Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Moclobemide: therapeutic use and clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Moclobemide - Wikipedia [en.wikipedia.org]
- 24. Transdermal selegiline: the new generation of monoamine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. login.medscape.com [login.medscape.com]
- 26. Transdermal Selegiline: The New Generation of Monoamine Oxidase Inhibitors | CNS Spectrums | Cambridge Core [cambridge.org]
Safety Operating Guide
Proper Disposal of Esuprone: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. Esuprone, a selective MAO-A inhibitor used in neurological research, requires careful consideration for its disposal to mitigate potential hazards.[1] This guide provides essential, step-by-step information for the safe and compliant disposal of this compound.
Step 1: Waste Identification and Classification
Key considerations for classification include:
-
Toxicity: As a potent bioactive compound, this compound should be considered toxic.
-
Reactivity: Information on reactivity with other chemicals is limited.
-
Ignitability: No data is available to suggest ignitability, but this should be confirmed if mixed with other solvents.
-
Corrosivity: It is unlikely to be corrosive, but this is not confirmed.
In the absence of a specific SDS, it is best practice to treat this compound waste as hazardous chemical waste.
Step 2: Segregation and Storage of this compound Waste
Proper segregation of chemical waste is critical to prevent dangerous reactions.
-
Solid Waste:
-
Unused or expired pure this compound.
-
Contaminated personal protective equipment (PPE) such as gloves and lab coats.
-
Contaminated lab supplies like weigh boats, pipette tips, and centrifuge tubes.
-
-
Liquid Waste:
-
Solutions containing this compound.
-
The first rinse of any container that held this compound.[2]
-
Storage Guidelines:
-
Collect waste in a designated, properly labeled, and sealed container.
-
The container should be made of a material compatible with the waste.
-
Store the waste container in a designated satellite accumulation area within the laboratory.
-
Ensure the storage area is secure and away from incompatible materials.[2]
Step 3: Disposal Procedures
The disposal of this compound must comply with all applicable federal, state, and local regulations.[3]
Recommended Disposal Method:
Hazardous Waste Vendor: The most appropriate and compliant method for disposing of this compound waste is through a licensed hazardous waste disposal company. Your institution's Environmental Health and Safety (EHS) department will have established procedures for this.
The process typically involves:
-
Contacting EHS: Inform your institution's EHS office about the waste you have generated.
-
Labeling: Ensure the waste container is accurately labeled with its contents (i.e., "this compound waste") and the associated hazards.
-
Scheduling Pickup: Arrange for a scheduled pickup of the hazardous waste from your laboratory.
What Not to Do:
-
Do NOT pour this compound waste down the drain. This can contaminate water systems.[3]
-
Do NOT dispose of this compound waste in the regular trash. This can pose a risk to sanitation workers and the environment.[3]
-
Do NOT mix this compound waste with other incompatible waste streams.
Quantitative Data Summary
While specific quantitative disposal limits for this compound are not available, general guidelines for laboratory chemical waste apply.
| Waste Type | Collection Container | Disposal Method |
| Solid this compound Waste | Labeled, sealed, and compatible solid waste container | Licensed Hazardous Waste Vendor via Institutional EHS |
| Liquid this compound Waste | Labeled, sealed, and compatible liquid waste container | Licensed Hazardous Waste Vendor via Institutional EHS |
| Empty this compound Containers | Triple-rinsed with a suitable solvent | Regular trash (after removal or defacing of the label) |
Experimental Protocols
No specific experimental protocols for the disposal of this compound were found in the search results. The recommended procedure is to follow standard hazardous waste disposal protocols as outlined by your institution's EHS department.
This compound Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound waste.
Disclaimer: This information is intended as a general guide. Always consult your institution's specific safety and disposal protocols and the manufacturer's Safety Data Sheet (SDS) if available. Your institution's Environmental Health and Safety (EHS) department is the primary resource for guidance on chemical waste disposal.
References
Essential Safety and Operational Protocols for Handling Esuprone
Disclaimer: This document provides guidance on the safe handling of Esuprone based on general best practices for potent pharmaceutical compounds in a research setting. A specific Safety Data Sheet (SDS) for this compound was not located; therefore, these recommendations should be supplemented by a thorough risk assessment conducted by qualified personnel within your organization.
This guide is intended for researchers, scientists, and drug development professionals, offering essential safety and logistical information for the operational use and disposal of this compound.
Personal Protective Equipment (PPE)
Appropriate PPE is critical to minimize exposure risk when handling this compound. The following table summarizes the recommended PPE for various activities.
| Activity | Required Personal Protective Equipment |
| Receiving and Unpacking | - Nitrile gloves |
| Weighing and Aliquoting (Solid Form) | - Double nitrile gloves- Lab coat or disposable gown- Safety glasses with side shields or chemical splash goggles- N95 or higher-rated respirator (if not handled in a containment device) |
| Solution Preparation and Handling | - Double nitrile gloves- Lab coat or disposable gown- Chemical splash goggles |
| Administration to Animals | - Nitrile gloves- Lab coat- Safety glasses |
| Spill Cleanup | - Double nitrile gloves- Disposable gown- Chemical splash goggles- N95 or higher-rated respirator |
| Waste Disposal | - Nitrile gloves- Lab coat or disposable gown |
Standard Operating Procedure for Handling this compound
I. Pre-Handling Preparations:
-
Risk Assessment: Conduct a formal risk assessment for all planned procedures involving this compound.
-
Designated Area: Designate a specific area for handling this compound, away from general laboratory traffic.
-
Spill Kit: Ensure a spill kit appropriate for chemical spills is readily accessible.
-
Personnel Training: Verify that all personnel involved are trained on the potential hazards and safe handling procedures for potent compounds.
II. Handling of Solid this compound:
-
Containment: Whenever possible, handle solid this compound in a certified chemical fume hood, biological safety cabinet, or a glove box to minimize inhalation exposure.
-
Weighing: Use a balance with a draft shield. Tare a pre-labeled container before adding the compound to avoid contamination of the balance.
-
Aliquotting: Prepare aliquots of appropriate quantities to avoid repeatedly opening the main stock container.
III. Solution Preparation:
-
Solvent Selection: Use the appropriate solvent as determined by the experimental protocol.
-
Dissolving: Add the solvent to the pre-weighed this compound in a closed container (e.g., a vial with a septum cap) to prevent splashing.
-
Labeling: Clearly label all solutions with the compound name, concentration, solvent, date of preparation, and appropriate hazard warnings.
IV. Post-Handling Procedures:
-
Decontamination: Decontaminate all surfaces and equipment that have come into contact with this compound. Use a suitable cleaning agent (e.g., a detergent solution followed by a rinse with water and then a solvent like 70% ethanol).
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves.
Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and accidental exposure.
| Waste Type | Disposal Procedure |
| Unused Solid this compound | - Dispose of as hazardous chemical waste in a clearly labeled, sealed container.- Follow all local, state, and federal regulations for chemical waste disposal. |
| This compound Solutions | - Collect in a designated, sealed, and clearly labeled hazardous waste container.- Do not pour down the drain. |
| Contaminated Labware (e.g., vials, pipette tips) | - Dispose of in a designated hazardous waste container for solids. |
| Contaminated PPE (e.g., gloves, gowns) | - Place in a sealed bag and dispose of as hazardous chemical waste. |
| Empty Stock Containers | - Rinse with an appropriate solvent three times.- Collect the rinsate as hazardous waste.- Deface the label on the empty container before disposing of it in regular trash or recycling, in accordance with institutional policies. |
Experimental Workflow for Handling this compound
Caption: Workflow for safe handling of this compound.
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
